Ald-Ph-PEG12-TFP ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59F4NO16/c42-35-31-36(43)39(45)40(38(35)44)62-37(48)5-7-50-9-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-46-41(49)34-3-1-33(32-47)2-4-34/h1-4,31-32H,5-30H2,(H,46,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWMAATCHEJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59F4NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ald-Ph-PEG12-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-PEG12-TFP ester is a heterobifunctional crosslinker integral to the fields of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is composed of three key components: a phenyl aldehyde group, a 12-unit polyethylene (B3416737) glycol (PEG) chain, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This unique combination of reactive moieties allows for the sequential and specific conjugation of two different molecules, providing precise control over the final conjugate's architecture.
The TFP ester provides a highly reactive site for covalent linkage to primary amines, such as those found on the surface of proteins and antibodies. Concurrently, the aldehyde group offers a bioorthogonal handle for reaction with aminooxy or hydrazide-functionalized molecules, often the cytotoxic payload in an ADC or the E3 ligase ligand in a PROTAC. The intervening PEG12 spacer enhances the aqueous solubility of the linker and the resulting conjugate, mitigates steric hindrance, and can improve the pharmacokinetic profile of the final biotherapeutic.[1][2][3]
Chemical Properties and Specifications
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in bioconjugation strategies.
| Property | Value | Reference |
| Chemical Formula | C41H59F4NO16 | [2] |
| Molecular Weight | 897.9 g/mol | [2] |
| CAS Number | 2055105-36-5 | [2][4] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in aqueous buffers | N/A |
| Storage Conditions | -20°C, protect from moisture | [2] |
Mechanism of Action and Bioconjugation Chemistry
The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups, enabling a two-step conjugation process.
TFP Ester Reaction with Primary Amines
The TFP ester is a highly reactive group that readily undergoes acylation with primary amines, such as the ε-amine of lysine (B10760008) residues on an antibody, to form a stable amide bond. TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous solutions, which can lead to higher conjugation yields. The optimal pH for this reaction is typically between 7.5 and 8.0.
Aldehyde Reaction with Aminooxy or Hydrazide Groups
The benzaldehyde (B42025) group reacts specifically with aminooxy-functionalized molecules to form a stable oxime linkage, or with hydrazide-functionalized molecules to create a hydrazone bond. These reactions are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without cross-reacting with other functional groups present in biological systems. The formation of hydrazone bonds is particularly noteworthy in ADC development, as their stability is pH-dependent. They remain relatively stable at the physiological pH of blood (pH 7.4) but are cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), facilitating the intracellular release of the cytotoxic payload.
Experimental Protocols
The following are representative protocols for a two-step conjugation process using this compound to create an antibody-drug conjugate. These protocols are generalized and should be optimized for specific antibodies and payloads.
Step 1: Conjugation of this compound to an Antibody
Objective: To covalently attach the linker to the antibody via the TFP ester reaction with lysine residues.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM immediately before use.
-
Adjust the concentration of the antibody to 5-10 mg/mL in the reaction buffer.
-
Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 5 to 20-fold excess of the linker.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding the quenching reagent to a final concentration of 50 mM and incubate for 15-30 minutes.
-
Purify the aldehyde-functionalized antibody using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.
-
Characterize the purified conjugate to determine the average number of linkers per antibody (linker-to-antibody ratio, LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Step 2: Conjugation of a Hydrazide- or Aminooxy-Functionalized Payload
Objective: To attach the payload to the aldehyde-functionalized antibody.
Materials:
-
Purified aldehyde-functionalized antibody from Step 1.
-
Hydrazide- or aminooxy-functionalized payload.
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Prepare a stock solution of the payload in anhydrous DMSO or DMF.
-
Exchange the buffer of the aldehyde-functionalized antibody to the reaction buffer.
-
Add a 3- to 10-fold molar excess of the payload stock solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 4-16 hours. The reaction can be accelerated by the addition of a catalyst, such as aniline, for hydrazone formation.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography or dialysis to remove unreacted payload and other impurities.
-
Characterize the final ADC for purity, drug-to-antibody ratio (DAR), aggregation, and in vitro cytotoxicity.
Quantitative Data
The performance of an ADC or PROTAC is heavily influenced by the physicochemical properties of the linker. The following tables summarize typical quantitative data for linkers similar to this compound.
Table 5.1: TFP Ester Reactivity and Stability
| Parameter | Typical Value | Significance |
| Optimal pH for Amine Reaction | 7.5 - 8.0 | Maximizes reaction with primary amines while minimizing hydrolysis. |
| Half-life of Hydrolysis (pH 8.0) | Several hours | TFP esters are more stable to hydrolysis than NHS esters, allowing for longer reaction times and potentially higher yields. |
| Typical Conjugation Efficiency | 50-80% | Dependent on antibody, linker concentration, and reaction conditions. |
Table 5.2: Hydrazone Linkage Stability
| Condition | Half-life (t1/2) | Significance |
| Physiological pH (7.4) | > 100 hours | Ensures stability of the ADC in circulation, minimizing premature drug release and off-target toxicity. |
| Acidic pH (4.5-5.5) | 1 - 10 hours | Facilitates rapid cleavage of the linker and release of the payload within the acidic environment of endosomes and lysosomes of target cells. |
Mandatory Visualizations
Experimental Workflow for ADC Synthesis
Caption: A two-step experimental workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Signaling Pathway for ADC-Mediated Cell Killing
Caption: The mechanism of action for an ADC, from cell surface binding to payload-induced apoptosis.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.
Conclusion
This compound is a sophisticated and versatile heterobifunctional linker that offers precise control over the synthesis of complex bioconjugates. Its orthogonal reactive groups, coupled with the beneficial properties of the PEG spacer, make it an invaluable tool for the development of next-generation therapeutics such as ADCs and PROTACs. A thorough understanding of its chemical properties and reaction kinetics is paramount for its successful implementation in drug discovery and development pipelines. The protocols and data presented herein provide a foundational guide for researchers and scientists working at the forefront of bioconjugation chemistry.
References
Ald-Ph-PEG12-TFP Ester: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, chemical properties, and applications of Ald-Ph-PEG12-TFP ester, a heterobifunctional linker widely utilized in bioconjugation and drug delivery. This document details the unique characteristics of this reagent, offers structured data on its properties, and provides comprehensive experimental protocols for its use.
Introduction to this compound
Ald-Ph-PEG12-TFP (2,3,5,6-Tetrafluorophenyl) ester is a versatile crosslinking reagent that features two distinct reactive functionalities at opposite ends of a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The TFP ester provides high reactivity and stability for covalent modification of primary amines, while the benzaldehyde (B42025) group enables chemoselective ligation with aminooxy- or hydrazide-containing molecules. The hydrophilic PEG12 chain enhances the solubility of the reagent and the resulting bioconjugate in aqueous environments, potentially reducing aggregation and immunogenicity.[1][2][3][4]
Molecular Structure and Chemical Properties
The unique architecture of this compound underpins its utility in creating well-defined bioconjugates.
Structure:
Caption: Molecular components of this compound.
Key Chemical Properties:
The defining features of this compound are its dual reactivity and the physicochemical contributions of its PEG spacer. The TFP ester is a highly efficient acylating agent for primary amines, offering advantages over the more common N-hydroxysuccinimide (NHS) esters.[1][5] The benzaldehyde group provides a bioorthogonal handle for subsequent conjugation reactions.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and compare the stability of TFP esters to NHS esters.
| Property | Value | Reference |
| Molecular Formula | C41H59F4NO16 | [8] |
| Molecular Weight | 897.9 g/mol | [8] |
| CAS Number | 2055105-36-5 | [8] |
| Purity | ≥95% | [8] |
| Storage | -20°C, desiccated | [3] |
| pH | TFP Ester Half-Life (hours) | NHS Ester Half-Life (hours) | Reference |
| 7.0 | ~8 | ~4.2 | [6] |
| 8.0 | ~4 | ~1.3 | [6] |
| 8.5 | Not explicitly stated, but stable for several hours | ~0.5-1 | [9] |
| 10.0 | ~6.5 | ~0.65 | [6] |
Note: Half-life data is based on studies of TFP and NHS esters on self-assembled monolayers and provides a strong indication of their relative stability in aqueous solutions.
| Solvent | Solubility of PEG Compounds | Reference |
| Water | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Dimethylformamide (DMF) | Soluble | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [4] |
| Dichloromethane (DCM) | Soluble | [10] |
| Chloroform | Soluble | [10] |
| Hexane | Insoluble | [10] |
Signaling Pathways and Reaction Mechanisms
The utility of this compound lies in its ability to facilitate two distinct and highly selective conjugation reactions.
TFP Ester-Amine Coupling
The TFP ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable amide bond. This reaction is most efficient at a slightly basic pH.[5][11]
Caption: TFP ester-amine conjugation pathway.
Aldehyde-Aminooxy Ligation (Oxime Formation)
The benzaldehyde group undergoes a chemoselective reaction with an aminooxy group to form a stable oxime linkage. This reaction, often referred to as an oxime ligation, is bioorthogonal and can be catalyzed by aniline (B41778) or its derivatives, particularly at neutral pH.[7][9][12]
Caption: Aldehyde-aminooxy (oxime) ligation pathway.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation.
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the first step of a two-step conjugation, where the TFP ester is reacted with primary amines on a protein.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
While gently stirring the protein solution, add a 5- to 20-fold molar excess of the dissolved this compound. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
-
Quenching (Optional): Add the quenching solution to a final concentration of 50 mM to react with any excess TFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Confirm conjugation and assess the purity of the aldehyde-functionalized protein using SDS-PAGE (expect a shift in molecular weight) and mass spectrometry.
-
Quantify the number of aldehyde groups introduced per protein molecule using an aldehyde quantification assay.
-
Protocol 2: Oxime Ligation of an Aldehyde-Functionalized Protein
This protocol details the second step, where the introduced aldehyde is reacted with an aminooxy-containing molecule.
Materials:
-
Aldehyde-functionalized protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Aminooxy-containing molecule (e.g., aminooxy-biotin, aminooxy-fluorophore)
-
Aniline catalyst solution (optional): 100 mM aniline in reaction buffer. Caution: Aniline is toxic and should be handled with appropriate safety precautions.
-
Purification system
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the aminooxy-containing molecule in an appropriate solvent (e.g., water, DMSO).
-
-
Ligation Reaction:
-
To the aldehyde-functionalized protein, add a 10- to 50-fold molar excess of the aminooxy-containing molecule.
-
If using a catalyst, add the aniline solution to a final concentration of 10-100 mM.[9][12]
-
Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification: Purify the final bioconjugate from excess reagents using a suitable method such as SEC, affinity chromatography (if applicable), or dialysis.
-
Characterization:
-
Confirm the final conjugation using SDS-PAGE, UV-Vis spectroscopy (if a chromophore was introduced), and mass spectrometry.
-
Determine the final degree of labeling (DOL) to quantify the number of molecules conjugated per protein.
-
Experimental and Logical Workflows
Two-Step Bioconjugation Workflow
This diagram illustrates the overall workflow for a two-step conjugation using this compound.
Caption: Two-step bioconjugation workflow.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and various life sciences fields. Its dual-functional nature, coupled with the enhanced stability of the TFP ester and the beneficial properties of the PEG spacer, allows for the precise and efficient construction of complex bioconjugates. The detailed protocols and structured data provided in this guide aim to facilitate the successful application of this reagent in a variety of research and development settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. labinsights.nl [labinsights.nl]
- 5. cellmosaic.com [cellmosaic.com]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njbio.com [njbio.com]
- 8. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Dual-Action Mechanism of Ald-Ph-PEG12-TFP Ester: A Technical Guide for Bioconjugation
For Immediate Release
This whitepaper provides an in-depth technical guide on the mechanism of action and application of Ald-Ph-PEG12-TFP ester, a heterobifunctional crosslinking agent designed for researchers, scientists, and drug development professionals. This document outlines the core functionalities of the linker, presents quantitative data on its performance, provides detailed experimental protocols, and visualizes key chemical processes.
Introduction to this compound
This compound is a non-cleavable linker featuring two distinct reactive moieties: a tetrafluorophenyl (TFP) ester and a benzaldehyde (B42025) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] This unique architecture allows for a sequential or orthogonal two-step conjugation strategy, making it a versatile tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other complex biomolecular constructs.[3][4]
The key components of the linker are:
-
Tetrafluorophenyl (TFP) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[4][5] TFP esters are known for their enhanced stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH.[6][7][8]
-
Benzaldehyde (Ald-Ph): A carbonyl group that reacts specifically with aminooxy or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively.[4] This reaction is highly chemoselective and can be performed under mild conditions.
-
Polyethylene Glycol (PEG)12 Spacer: A hydrophilic 12-unit PEG chain that increases the water solubility of the linker and the resulting conjugate, reduces potential immunogenicity, and provides a flexible spacer arm to minimize steric hindrance.[3][4]
Mechanism of Action
The utility of this compound lies in its ability to facilitate a controlled, two-stage bioconjugation process.
Stage 1: Amine Acylation via TFP Ester
The primary and most common first step involves the reaction of the TFP ester with primary amines on a biomolecule (e.g., an antibody). This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the TFP ester. The tetrafluorophenol is released as a leaving group, resulting in the formation of a stable amide bond.
This reaction is typically carried out in a buffer with a slightly basic pH (7.2-8.5) to ensure that a sufficient proportion of the primary amines on the biomolecule are deprotonated and thus nucleophilic.[9] A key advantage of the TFP ester is its greater resistance to hydrolysis at these pH levels compared to NHS esters, leading to higher conjugation efficiency and reproducibility.[6][7]
Stage 2: Oxime Ligation via Benzaldehyde
Once the linker is attached to the first biomolecule, the terminal benzaldehyde group is available for reaction with a second molecule containing an aminooxy or hydrazide group. The reaction with an aminooxy group, known as oxime ligation, is highly efficient and forms a stable oxime bond.
This ligation is typically performed at a neutral to slightly acidic pH (4.5-7.0). The reaction rate can be significantly enhanced by the addition of a nucleophilic catalyst, such as aniline (B41778).[10][11][12] The resulting oxime linkage is more stable against hydrolysis than hydrazone or imine bonds.
Quantitative Data
The stability of the amine-reactive ester is a critical factor in achieving efficient and reproducible bioconjugation. The following table summarizes a quantitative comparison of the hydrolytic stability of TFP esters versus the more commonly used NHS esters.
| pH | Leaving Group | Half-life (t½) | Rate Constant (k') (s⁻¹) |
| 7.0 | TFP | ~15.4 hours | 1.25 x 10⁻⁵ |
| 7.0 | NHS | ~8.1 hours | 2.38 x 10⁻⁵ |
| 8.0 | TFP | ~5.1 hours | 3.79 x 10⁻⁵ |
| 8.0 | NHS | ~1.7 hours | 1.13 x 10⁻⁴ |
| 10.0 | TFP | ~6.3 hours | 3.06 x 10⁻⁵ |
| 10.0 | NHS | ~39 minutes | 2.96 x 10⁻⁴ |
Data adapted from studies on self-assembled monolayers. Absolute values may vary in solution, but the relative stability trends are consistent.[6]
Experimental Protocols
The following are generalized protocols for a two-step conjugation using this compound. Optimization is recommended for specific applications.
Protocol 1: TFP Ester Conjugation to a Protein
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To quench any unreacted TFP ester, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) equilibrated with the buffer for the next step.
-
Characterization: Confirm the conjugation and determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Oxime Ligation to the Aldehyde-Modified Protein
Materials:
-
Aldehyde-modified protein from Protocol 1
-
Aminooxy-functionalized molecule (e.g., a drug or a fluorescent probe)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0)
-
Aniline catalyst solution (e.g., 1 M aniline in DMF)
-
Desalting column for purification
Procedure:
-
Reactant Preparation: Prepare the aldehyde-modified protein in the reaction buffer. Dissolve the aminooxy-functionalized molecule in a compatible solvent.
-
Catalyst Addition: Add the aniline catalyst solution to the protein solution to a final concentration of 10-100 mM.
-
Conjugation Reaction: Add a 3-10 molar excess of the aminooxy-functionalized molecule to the protein-linker conjugate.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC or LC-MS.
-
Purification: Purify the final conjugate using a desalting column or other appropriate chromatographic method to remove excess reagents and the aniline catalyst.
-
Characterization: Characterize the final conjugate to confirm the second conjugation step and assess purity and concentration.
Visualizations
Signaling Pathways and Mechanisms
Caption: Two-step reaction mechanism of this compound.
Experimental Workflows
References
- 1. coledeforest.com [coledeforest.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 4. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactivity of Ald-Ph-PEG12-TFP Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-PEG12-TFP ester is a heterobifunctional crosslinker that is gaining significant traction in the fields of bioconjugation and drug development. Its unique architecture, featuring a terminal 2,3,5,6-tetrafluorophenyl (TFP) ester and a benzaldehyde (B42025) group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the precise and stable modification of biomolecules. This guide provides a comprehensive overview of the reactivity of the TFP ester moiety with primary amines, a cornerstone of its utility in creating stable bioconjugates.[1][2][3][4][5][6]
The TFP ester provides a highly efficient and stable alternative to the more common N-hydroxysuccinimide (NHS) esters for amine acylation.[7][8] Concurrently, the benzaldehyde group enables subsequent or orthogonal conjugation to molecules bearing aminooxy or hydrazide functionalities.[1][4][9] The hydrophilic PEG12 spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, reduces potential immunogenicity, and provides a flexible connection between the conjugated molecules.[1][2][4]
This technical guide will delve into the chemical properties of the this compound, provide quantitative data on its reactivity and stability, present detailed experimental protocols for its use, and offer visual representations of the underlying chemical and experimental workflows.
Chemical Properties and Reactivity
The this compound is a non-cleavable linker designed for the stable conjugation of biomolecules.[3][5] Its molecular formula is C41H59F4NO16 and it has a molecular weight of 897.9 g/mol .
The TFP Ester: A Superior Moiety for Amine Acylation
The key to the utility of this crosslinker in reacting with primary amines lies in its TFP ester functional group. TFP esters are activated esters that readily react with nucleophilic primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of proteins and peptides, to form a highly stable amide bond.[1]
The primary advantage of TFP esters over the more conventional NHS esters is their enhanced stability in aqueous media, particularly at neutral to basic pH.[8] This increased stability minimizes the competing hydrolysis reaction, where the ester reacts with water instead of the target amine, leading to higher conjugation efficiencies and more reproducible results.[8]
The Aldehyde Group: Orthogonal Conjugation Chemistry
The benzaldehyde group at the other terminus of the PEG chain provides an orthogonal reaction site. It can specifically react with aminooxy groups to form a stable oxime linkage or with hydrazide groups to form a hydrazone linkage.[1][4][9] This dual functionality allows for a two-step conjugation strategy, where a biomolecule is first modified with the TFP ester, and then a second molecule is attached via the aldehyde group.
Quantitative Data: Reactivity and Stability
Hydrolytic Stability of TFP Esters vs. NHS Esters
A significant advantage of TFP esters is their superior resistance to hydrolysis compared to NHS esters, especially at basic pH. This is a critical factor as the unprotonated amine, which is more nucleophilic, is favored at higher pH. The following table, adapted from studies on self-assembled monolayers, illustrates the difference in stability.
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | Fold Difference in Stability |
| 7.0 | ~1500 | ~800 | ~1.9x |
| 8.0 | ~450 | ~150 | ~3.0x |
| 10.0 | ~360 | ~39 | ~9.2x |
Data adapted from a study on the hydrolysis of TFP and NHS ester-terminated self-assembled monolayers. While not a direct measure for this compound in solution, it provides a strong relative comparison of hydrolytic stability.
Reaction Conditions for TFP Ester Conjugation
The optimal conditions for the reaction of TFP esters with primary amines are influenced by several factors, including pH, temperature, and the molar ratio of reactants.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances the need for deprotonated (nucleophilic) amines with the rate of ester hydrolysis. TFP esters show significantly better stability at the higher end of this range compared to NHS esters. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive biomolecules to minimize degradation, though reaction times may need to be extended. |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | The reaction progress should be monitored to determine the optimal time for the specific application. |
| Molar Excess of Ester | 2:1 to 10:1 (Ester:Amine) | The optimal ratio depends on the concentration of the biomolecule and the desired degree of labeling. For protein concentrations ≥ 5 mg/mL, a 10-fold excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold excess may be necessary.[2] |
| Buffer | Phosphate (B84403), Borate (B1201080), Bicarbonate, HEPES | Amine-free buffers are essential to avoid competing reactions. Buffers like Tris or glycine (B1666218) should not be used. |
| Solvent | Aqueous buffer with optional organic co-solvent | This compound should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. |
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a primary amine-containing biomolecule, such as a protein.
General Protocol for Protein PEGylation
This protocol provides a general workflow for the covalent attachment of the this compound to a protein.
Materials:
-
Protein of interest containing primary amines
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 50–100 mM phosphate buffer, borate buffer, or HEPES buffer, pH 7.2–8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the stirring protein solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted TFP ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
-
Characterize the Conjugate:
-
Analyze the purified conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the degree of labeling.
-
Protocol for Two-Step Conjugation
This protocol outlines the process of first reacting the TFP ester with a primary amine, followed by the reaction of the aldehyde with an aminooxy-containing molecule.
Step 1: TFP Ester Conjugation
-
Follow the "General Protocol for Protein PEGylation" (Section 4.1) to conjugate the this compound to your primary amine-containing molecule.
Step 2: Oxime Ligation Materials:
-
Purified aldehyde-functionalized biomolecule from Step 1
-
Aminooxy-containing molecule
-
Reaction Buffer: 50-100 mM phosphate buffer or acetate (B1210297) buffer, pH 4.5-7.0. The optimal pH for oxime ligation is typically slightly acidic.
-
(Optional) Aniline (B41778) or other catalyst to accelerate the reaction.
Procedure:
-
Prepare the Reactants:
-
Dissolve the purified aldehyde-functionalized biomolecule in the Reaction Buffer.
-
Dissolve the aminooxy-containing molecule in a compatible solvent.
-
-
Initiate the Oxime Ligation:
-
Add a 5- to 20-fold molar excess of the aminooxy-containing molecule to the aldehyde-functionalized biomolecule.
-
If using a catalyst, add it to the reaction mixture (e.g., aniline to a final concentration of 10-100 mM).
-
Incubate the reaction at room temperature for 2-24 hours. The reaction is typically slower than the TFP ester reaction.
-
-
Purify the Final Conjugate:
-
Purify the final bioconjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents.
-
-
Characterize the Final Conjugate:
-
Confirm the successful two-step conjugation using relevant analytical techniques.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflows described in this guide.
References
- 1. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
The Role of the Benzaldehyde Group in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzaldehyde (B42025) group is a versatile and powerful functional group in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, nucleic acids, and other biomolecules. Its reactivity towards specific nucleophiles under mild, physiological conditions makes it an invaluable tool for creating a wide array of bioconjugates, from fluorescently labeled proteins for imaging to complex antibody-drug conjugates (ADCs) for targeted therapeutics. This technical guide provides a comprehensive overview of the core principles of benzaldehyde-mediated bioconjugation, focusing on the key reactions, quantitative data, and detailed experimental protocols.
The primary utility of the benzaldehyde group in bioconjugation stems from its ability to readily react with hydrazines and alkoxyamines to form hydrazone and oxime linkages, respectively. These reactions are highly chemoselective, proceeding efficiently in aqueous environments and in the presence of other functional groups typically found in biological systems. The stability of the resulting conjugate can be tuned by the choice of linkage—oximes are generally more stable than hydrazones—and by the electronic properties of the benzaldehyde derivative. This guide will delve into the kinetics and stability of these linkages, providing researchers with the data needed to select the appropriate conjugation strategy for their specific application.
Core Bioconjugation Reactions Involving Benzaldehyde
The two cornerstone reactions utilizing the benzaldehyde group for bioconjugation are hydrazone ligation and oxime ligation. Both reactions involve the formation of a C=N double bond through the condensation of the aldehyde with a suitable nucleophile.
Hydrazone Ligation
Hydrazone ligation is the reaction between a benzaldehyde and a hydrazine (B178648) or hydrazide to form a hydrazone bond. This reaction is typically rapid and proceeds under physiological conditions.[1] However, the resulting hydrazone linkage can be reversible, particularly under acidic conditions, a property that can be exploited in designing drug delivery systems for controlled release in the acidic environment of endosomes and lysosomes.[1][2]
Oxime Ligation
Oxime ligation involves the reaction of a benzaldehyde with an aminooxy (alkoxyamine) group to form a highly stable oxime linkage.[1] Oxime bonds are significantly more stable to hydrolysis than hydrazone bonds, making them ideal for applications requiring long-term stability in vivo.[3][4] The reaction kinetics of oxime formation can be slower than hydrazone formation but can be accelerated through the use of catalysts or by employing electron-deficient benzaldehydes.[5][6]
Quantitative Data on Benzaldehyde Bioconjugation
The efficiency and stability of bioconjugates are critical parameters in their design and application. The following tables summarize key quantitative data for hydrazone and oxime ligations involving benzaldehyde derivatives.
Table 1: Reaction Kinetics of Hydrazone and Oxime Formation with Benzaldehyde Derivatives
| Reaction Type | Benzaldehyde Derivative | Nucleophile | Conditions | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Hydrazone | Benzaldehyde | 6-Hydrazinopyridyl-peptide | pH 7, 100 mM aniline (B41778) | 165 ± 10 | |
| Hydrazone | Benzaldehyde | 6-Hydrazinopyridyl-peptide | pH 7, no catalyst | 3.0 ± 0.3 | |
| Hydrazone | 2-Chlorobenzaldehyde | Peptide-hydrazide | pH 7, no catalyst | ~95% yield in 0.5h | [7] |
| Oxime | Benzaldehyde | Aminooxyacetyl-peptide | pH 7, 100 mM aniline | 8.2 ± 1.0 | [5] |
| Oxime | Benzaldehyde | O-benzylhydroxylamine | pH 7.4, 50 mM catalytic buffer (ABC 4 or 6) | >1.0 | [8] |
| Oxime | Benzaldehyde | O-benzylhydroxylamine | pH 7.4, phosphate (B84403) buffer | 0.0213 | [8] |
Table 2: Hydrolytic Stability of Hydrazone and Oxime Linkages
| Linkage Type | Conditions (pH/pD) | Half-life (t₁/₂) | First-Order Rate Constant for Hydrolysis (k⁻¹, s⁻¹) | Reference |
| Hydrazone (Acyl) | pH 5.0 | Significantly less stable than at pH 7.4 | - | [9] |
| Hydrazone (Acyl) | pH 7.4 | Stable | - | [9] |
| Hydrazone (Simple) | pD 7.0 | ~2 hours (for acetylhydrazone) | ~9.6 x 10⁻⁵ | [10] |
| Oxime | pD 7.0 | ~115 days | ~7.0 x 10⁻⁸ | [10] |
| Oxime | pD 5.0 | ~1 day | ~8.1 x 10⁻⁶ | [11] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. The following sections provide step-by-step methodologies for common benzaldehyde-based bioconjugation experiments.
Protocol 1: General Procedure for Protein Labeling via Hydrazone Ligation with a Benzaldehyde-Functionalized Dye
Objective: To fluorescently label a protein containing a hydrazide moiety with a benzaldehyde-functionalized fluorescent dye.
Materials:
-
Hydrazide-modified protein of interest (e.g., 1 mg/mL in PBS, pH 7.4)
-
Benzaldehyde-functionalized fluorescent dye (e.g., 10 mM stock in DMSO)
-
Aniline (optional catalyst, 1 M stock in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
UV-Vis spectrophotometer
Procedure:
-
Protein Preparation: Prepare a solution of the hydrazide-modified protein in PBS at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the benzaldehyde-functionalized dye in DMSO. If using a catalyst, prepare a stock solution of aniline in DMSO.
-
Ligation Reaction:
-
To the protein solution, add the benzaldehyde-dye stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.
-
If using a catalyst, add the aniline stock solution to a final concentration of 50-100 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.
-
Purification:
-
After the incubation period, remove the excess, unreacted dye and catalyst by size-exclusion chromatography.
-
Equilibrate the column with PBS, pH 7.4.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the concentration of the labeled protein using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
Determine the concentration of the conjugated dye by measuring its absorbance at its maximum wavelength.
-
Calculate the degree of labeling (DOL) as the molar ratio of the dye to the protein.
-
Protocol 2: Site-Specific Protein Labeling via Oxime Ligation using a Genetically Encoded Aldehyde Tag
Objective: To site-specifically label a protein containing a genetically encoded aldehyde tag with an aminooxy-functionalized probe.
Materials:
-
Purified aldehyde-tagged protein (e.g., 1 mg/mL in potassium phosphate buffer, pH 7.0)
-
Aminooxy-functionalized probe (e.g., fluorescent dye, biotin) (10 mM stock in DMSO)
-
Aniline or a more efficient catalyst like m-phenylenediamine (B132917) (mPDA) (1 M stock in DMSO)
-
Potassium phosphate buffer (250 mM, pH 7.0)
-
Dialysis tubing or centrifugal filter unit for purification
Procedure:
-
Protein Preparation: The aldehyde tag is introduced into the protein of interest by co-expression with a formylglycine-generating enzyme (FGE). The protein is then purified.
-
Reagent Preparation: Prepare a stock solution of the aminooxy-probe in DMSO. Prepare a stock solution of the catalyst in DMSO.
-
Ligation Reaction:
-
To the purified aldehyde-tagged protein in potassium phosphate buffer, add the aminooxy-probe to a 10- to 50-fold molar excess.
-
Add the catalyst to a final concentration of 50-100 mM.
-
Incubate the reaction at room temperature or 4°C for 2-24 hours. The reaction time will depend on the reactivity of the specific aldehyde tag and the probe, as well as the catalyst used.
-
-
Purification:
-
Remove the excess probe and catalyst by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a centrifugal filter unit.
-
-
Characterization:
-
Confirm the successful labeling and determine the labeling efficiency by mass spectrometry (e.g., ESI-MS).
-
If a fluorescent probe was used, the degree of labeling can be determined spectrophotometrically as described in Protocol 1.
-
Visualizing Benzaldehyde Bioconjugation Principles and Applications
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with benzaldehyde bioconjugation.
Reaction Mechanisms
References
- 1. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Towards identification of protein–protein interaction stabilizers via inhibitory peptide-fragment hybrids using templated fragment ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Advantages of a PEG12 Spacer in Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers in crosslinker design has become a cornerstone in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the various lengths of PEG linkers, the 12-unit PEG spacer (PEG12) offers a compelling balance of physicochemical properties that can significantly enhance the therapeutic potential of a molecule. This technical guide provides a comprehensive overview of the advantages of a PEG12 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the rational design of next-generation therapeutics.
Core Advantages of PEG12 Spacer Integration
The inclusion of a PEG12 spacer within a crosslinker architecture addresses several key challenges in drug development, primarily by imparting hydrophilicity and flexibility. This leads to a cascade of beneficial effects on the conjugate's properties.[1][2]
-
Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads are inherently hydrophobic, which can lead to aggregation, compromising manufacturing, stability, and efficacy.[3][4] The hydrophilic nature of the PEG12 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation, which is crucial for developing ADCs with higher drug-to-antibody ratios (DARs).[3][5]
-
Improved Pharmacokinetics (PK): A key advantage of PEGylation is the significant improvement in a drug's pharmacokinetic profile.[5] The PEG12 spacer creates a "hydration shell" around the conjugate, increasing its hydrodynamic size.[6] This leads to:
-
Longer Circulation Half-Life: PEGylation reduces the rate at which the conjugate is cleared by the kidneys.[7]
-
Slower Plasma Clearance: ADCs with PEG linkers consistently demonstrate slower plasma clearance.[5][8]
-
Increased Overall Exposure (AUC): The prolonged circulation time results in a greater overall exposure of the tumor to the therapeutic agent.[5]
-
-
Reduced Immunogenicity: The PEG12 spacer can mask immunogenic epitopes on the payload or the antibody, reducing the risk of an immune response and neutralization by the immune system.[9][10][11] This shielding effect also helps to minimize off-target toxicity by reducing non-specific uptake by healthy cells.[5]
-
Optimal Steric Hindrance: The PEG12 spacer provides sufficient distance between the conjugated molecules to minimize steric hindrance, which can be crucial for maintaining the biological activity of both the targeting moiety (e.g., an antibody) and the payload.[1][] The flexibility of the PEG chain allows the conjugate to adopt favorable conformations for target binding and subsequent drug release.[13]
Data Presentation: Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length, including PEG12, on key performance metrics of ADCs.
Table 1: Impact of PEG Spacer Length on Pharmacokinetics of an ADC
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |
| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[5] |
Table 2: Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR) of a Cysteine-linked ADC
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG6 | 5.0 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
| (Data is illustrative and derived from a study on cysteine-conjugated ADCs, showing that the optimal PEG length can vary)[3][14] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of PEG12 spacers in crosslinkers.
Caption: General experimental workflow for the synthesis and evaluation of a bioconjugate utilizing a PEG12 crosslinker.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) featuring a PEG12 spacer.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of PEG12-containing crosslinkers.
Protocol 1: General Two-Step Amine-to-Sulfhydryl Conjugation using a Heterobifunctional PEG12 Crosslinker (e.g., SM(PEG)12)
This protocol describes the conjugation of a protein with primary amines (Protein-NH2) to a molecule with a free sulfhydryl group (Molecule-SH).[15]
-
Materials:
-
Protein-NH2 (e.g., antibody)
-
Molecule-SH (e.g., payload)
-
SM(PEG)12 crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (if needed for Molecule-SH): TCEP or DTT
-
Desalting columns
-
Anhydrous DMSO or DMF
-
-
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH2 in Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[15]
-
If the sulfhydryl on Molecule-SH is not free, reduce it using an appropriate reducing agent and subsequently remove the reducing agent.[14]
-
Prepare a 250 mM stock solution of the SM(PEG)12 crosslinker in anhydrous DMSO or DMF.[15]
-
-
Reaction with Protein-NH2:
-
Removal of Excess Crosslinker:
-
Remove the non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[15]
-
Collect the fractions containing the activated protein.
-
-
Conjugation with Molecule-SH:
-
Immediately add the purified Molecule-SH to the activated protein solution.
-
Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove any unreacted components.
-
-
Protocol 2: Assessment of ADC Pharmacokinetics in a Murine Model
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of an ADC.[16]
-
Materials:
-
ADC with PEG12 spacer
-
Immunodeficient mice
-
Sterile PBS for injection
-
Blood collection supplies (e.g., heparinized capillaries)
-
ELISA plates and reagents for ADC quantification
-
-
Procedure:
-
Animal Dosing:
-
Administer the ADC to a cohort of mice via intravenous (IV) injection at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
-
-
Plasma Isolation:
-
Process the blood samples to isolate plasma.[16]
-
-
ADC Quantification:
-
Quantify the concentration of the ADC in the plasma samples using an ELISA that specifically detects the antibody portion of the conjugate.[16]
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) using appropriate software.[16]
-
-
Protocol 3: Evaluation of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This protocol is used to assess the level of aggregation in an ADC preparation.[4]
-
Materials:
-
ADC with PEG12 spacer
-
SEC column suitable for protein separation
-
HPLC system with a UV detector
-
Mobile Phase: A suitable buffer, such as PBS
-
-
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject a known amount of the ADC sample onto the column.
-
-
Chromatographic Separation:
-
Run the separation under isocratic conditions. Larger molecules (aggregates) will elute first, followed by the monomeric ADC, and then any smaller fragments.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomeric peak.
-
Calculate the percentage of aggregation.
-
-
References
- 1. PEG12, CAS 6790-09-6 | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility Characteristics of Ald-Ph-PEG12-TFP Ester in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ald-Ph-PEG12-TFP ester in aqueous buffers. This document outlines the key factors influencing its solubility, presents qualitative and comparative data, and details relevant experimental protocols for solubility determination.
Introduction to this compound
This compound is a heterobifunctional crosslinker that incorporates three key chemical moieties: an aldehyde group (Ald), a phenyl group (Ph), a 12-unit polyethylene (B3416737) glycol chain (PEG12), and a tetrafluorophenyl (TFP) ester. The aldehyde group is reactive towards hydrazides and other amine derivatives, while the TFP ester is a highly efficient amine-reactive functional group used for conjugation to primary amines. The PEG12 linker provides spacing and enhances solubility, a critical attribute for bioconjugation applications in aqueous environments.
The solubility of this reagent is a crucial parameter for its effective use in labeling and crosslinking biomolecules such as proteins, peptides, and antibodies. Understanding its behavior in aqueous buffers is essential for optimizing reaction conditions and achieving desired conjugation efficiencies.
Factors Influencing Solubility in Aqueous Buffers
The solubility of this compound is governed by the interplay of its constituent components:
-
Polyethylene Glycol (PEG) Chain: The PEG12 chain is hydrophilic and significantly contributes to the overall water solubility of the molecule. The hydrophilic nature of the PEG spacer helps to mitigate the hydrophobicity of the phenyl and TFP ester groups.[1]
-
Tetrafluorophenyl (TFP) Ester: The TFP group is inherently hydrophobic, which can reduce the aqueous solubility of the reagent when compared to more hydrophilic alternatives like N-hydroxysuccinimide (NHS) esters.[2][3]
-
pH of the Aqueous Buffer: The stability of the TFP ester is pH-dependent. While more stable than NHS esters, TFP esters will still undergo hydrolysis, particularly at elevated pH. This hydrolysis leads to the formation of the corresponding carboxylic acid, which typically exhibits different solubility characteristics.
-
Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can influence the solubility of the reagent through salting-in or salting-out effects.
-
Use of Co-solvents: Due to the hydrophobic nature of the TFP ester, organic co-solvents miscible with water, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, are often used to aid in the initial dissolution and subsequent reaction in aqueous buffers.[2][3]
Quantitative and Qualitative Solubility Data
Table 1: Comparative Stability of TFP Esters and NHS Esters in Aqueous Solution
| Feature | TFP Ester | NHS Ester | Citation |
| Susceptibility to Hydrolysis | Less susceptible | More susceptible | [2][3] |
| Optimal pH for Conjugation | > 7.5 | 7.0 - 7.2 | [3] |
| Relative Water Solubility | Lower | Higher | [3] |
| Half-life at pH 10 | ~10-fold longer | Shorter | [4][5] |
Table 2: Influence of pH on the Stability and Solubility of TFP Esters
| pH Range | Effect on TFP Ester Stability | Consequence for Solubility |
| Acidic (pH < 6) | Relatively stable to hydrolysis. | The intact, more hydrophobic ester is the predominant species. |
| Neutral to Slightly Basic (pH 7-8.5) | Moderate stability, optimal for amine conjugation. | A balance between the intact ester and the onset of hydrolysis. |
| Basic (pH > 9) | Increased rate of hydrolysis. | The formation of the more soluble carboxylate salt increases over time. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
4.1. Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Protocol:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., the aqueous buffer or a mobile phase for HPLC).
-
Quantify the concentration of the dissolved this compound using a pre-calibrated HPLC or UV-Vis spectrophotometric method.
-
The resulting concentration is the thermodynamic solubility.
-
4.2. Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a stock solution.
-
Materials:
-
This compound
-
DMSO or other suitable organic solvent for stock solution
-
Aqueous buffer of desired pH
-
96-well microplates
-
Plate reader capable of nephelometry or turbidimetry
-
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Add a small volume of the stock solution to the wells to make a dilution series.
-
Incubate the plate at a constant temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
Visualizations
Diagram 1: Factors Influencing Solubility
Caption: Key molecular and environmental factors affecting aqueous solubility.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Workflow for thermodynamic and kinetic solubility assays.
Diagram 3: TFP Ester Reaction vs. Hydrolysis Pathway
Caption: Competing pathways of TFP ester reaction and hydrolysis.
References
In-Depth Technical Guide: Storage and Handling of Ald-Ph-PEG12-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling conditions for Ald-Ph-PEG12-TFP ester, a bifunctional crosslinker vital in bioconjugation and drug development. Adherence to these guidelines is critical to ensure the reagent's integrity, stability, and performance in experimental applications.
Introduction to this compound
This compound is a versatile molecule featuring a terminal benzaldehyde (B42025) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The benzaldehyde group facilitates the formation of a Schiff base with molecules containing aminooxy or hydrazide moieties.[1][2] The TFP ester is a highly reactive group that enables efficient and rapid conjugation to primary and secondary amines, forming stable amide bonds.[1] Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater hydrolytic stability and reactivity, particularly in the pH range of 7.5 to 8.0.[3][4][5] The hydrophilic PEG chain enhances the water solubility of the molecule and its conjugates.[6][7]
Storage and Stability
Proper storage is paramount to prevent degradation and maintain the reactivity of this compound. The following table summarizes the recommended storage conditions and key stability considerations.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Storage Temperature | -20°C | To minimize hydrolysis of the TFP ester and degradation of the aldehyde group.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | PEG compounds can be hygroscopic.[3][4] Minimizing exposure to moisture and oxygen prevents hydrolysis of the TFP ester and potential oxidation of the aldehyde. |
| Light Exposure | Protect from light | While not explicitly stated for this specific molecule, it is good practice for complex organic molecules to be stored protected from light to prevent potential photo-degradation. |
| Form | Store as a solid (lyophilized powder) | Storing in solution for extended periods is not recommended due to the potential for hydrolysis and solvent-mediated degradation. |
| Handling of Vials | Allow the vial to warm to room temperature before opening. | This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis of the TFP ester.[3][4] |
Handling and Preparation of Solutions
Careful handling is crucial to ensure the successful use of this compound in conjugation reactions. The hygroscopic nature of PEGylated compounds and the reactivity of the TFP ester necessitate specific precautions.
General Handling Workflow
The following diagram illustrates the recommended workflow for handling solid this compound and preparing stock solutions.
Recommended Solvents
For the preparation of stock solutions, anhydrous organic solvents are recommended to minimize hydrolysis of the TFP ester. Suitable solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
Experimental Protocols: Conjugation to Primary Amines
This section provides a general protocol for the conjugation of this compound to a biomolecule containing a primary amine, such as a protein or peptide. This protocol is based on established methods for PFP ester conjugations and should be optimized for each specific application.[9]
Materials and Reagents
-
This compound
-
Biomolecule with a free amine
-
Reaction Buffer: 50–100 mM PBS, borate, or HEPES buffer, pH 7.5–8.5
-
Anhydrous organic solvent (DMSO, DMF, or ACN)
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
Experimental Workflow Diagram
Detailed Procedure
-
Prepare the Biomolecule Solution : Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Linker Stock Solution : Immediately before use, dissolve the this compound in an anhydrous organic solvent to a concentration of 10-100 mM.
-
Initiate the Conjugation Reaction : Add the linker stock solution to the biomolecule solution. The molar ratio of the linker to the biomolecule should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubation : Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature will depend on the specific biomolecule.
-
Quenching (Optional) : If desired, quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Purification : Remove excess, unreacted linker and byproducts by a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Analysis : Characterize the resulting conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, and functional assays.
Signaling Pathway and Logical Relationships
The reactivity of this compound is based on two distinct chemical reactions, as illustrated in the diagram below.
This dual functionality allows for the sequential or simultaneous conjugation of two different molecules, making it a valuable tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs.[10]
References
- 1. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 2. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound CAS#: 2055105-36-5 [m.chemicalbook.com]
- 7. Ald-Ph-PEG12-TFP ester_2055105-36-5_新研博美 [xinyanbm.com]
- 8. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
A Technical Guide to Ald-Ph-PEG12-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ald-Ph-PEG12-TFP ester (CAS Number: 2055105-36-5) is a high-purity, heterobifunctional crosslinker designed for advanced bioconjugation applications. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, with a focus on its utility in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed, representative experimental protocols for its distinct reactive moieties—the tetrafluorophenyl (TFP) ester and the benzaldehyde (B42025) group—are presented, alongside structured data tables and workflow diagrams to facilitate its integration into research and development pipelines.
Introduction
The field of targeted therapeutics relies on the precise and stable linkage of molecular components. Heterobifunctional linkers are critical tools in this endeavor, enabling the covalent conjugation of two different molecules with high specificity. This compound is a sophisticated linker molecule featuring a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and favorable pharmacokinetic properties.[1][2] It possesses two distinct reactive termini: an amine-reactive TFP ester and an aminooxy-reactive benzaldehyde, allowing for controlled, sequential conjugation strategies.[1][2]
The TFP ester provides a robust alternative to the more common N-hydroxysuccinimide (NHS) esters for labeling primary amines, such as those on the lysine (B10760008) residues of antibodies. TFP esters exhibit greater stability against hydrolysis, particularly at neutral to basic pH, which can lead to more efficient and reproducible conjugation reactions.[3][4] The benzaldehyde group facilitates chemoselective ligation with molecules functionalized with an aminooxy group, forming a stable oxime bond.[5][6] This orthogonality makes this compound an ideal candidate for constructing complex biomolecules like ADCs and PROTACs.[7][8]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Data has been compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 2055105-36-5 | [1][2] |
| Molecular Formula | C₄₁H₅₉F₄NO₁₆ | [1][5] |
| Molecular Weight | 897.9 g/mol | [1][2] |
| Purity | ≥95% | [1][9] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | -20°C, under inert atmosphere | [1][10] |
| Solubility | Soluble in DMSO, DMF | [3] |
Core Reactivity and Mechanisms
This compound enables a two-step, orthogonal conjugation strategy. The differential reactivity of its terminal groups allows for the sequential attachment of two different molecules.
TFP Ester Reaction with Primary Amines
The 2,3,5,6-Tetrafluorophenyl (TFP) ester is an activated ester that reacts with nucleophilic primary amines (e.g., on lysine residues of proteins) to form a stable amide bond. This reaction is efficient and less susceptible to hydrolysis compared to NHS esters, offering a wider pH window for conjugation (typically pH 7.2-9.0).[3][11]
Figure 1: Reaction mechanism of TFP ester with a primary amine.
Benzaldehyde Reaction with Aminooxy Groups (Oxime Ligation)
The benzaldehyde moiety reacts chemoselectively with an aminooxy group (-O-NH₂) to form a stable oxime linkage. This reaction, known as oxime ligation, is bio-orthogonal and proceeds efficiently under mild acidic to neutral conditions (typically pH 4-7), often catalyzed by aniline (B41778).[5][6]
Figure 2: Reaction mechanism of benzaldehyde with an aminooxy group.
Applications in Drug Development
The unique architecture of this compound makes it a powerful tool for constructing complex therapeutic and diagnostic agents.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker can be used to attach a cytotoxic payload to an antibody. A typical strategy involves first reacting the TFP ester with lysine residues on the antibody, followed by purification. The resulting aldehyde-functionalized antibody is then conjugated to an aminooxy-modified drug payload via oxime ligation. The hydrophilic PEG12 spacer can help mitigate aggregation and improve the pharmacokinetic profile of the final ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[8] this compound can serve as the central linker connecting the target-binding ligand and the E3 ligase ligand. For example, a warhead molecule with a primary amine can be coupled to the TFP ester, and an E3 ligase ligand functionalized with an aminooxy group can be attached to the benzaldehyde terminus. The defined length of the PEG12 spacer is crucial for optimizing the formation of a productive ternary complex between the target, the PROTAC, and the E3 ligase.[1][12]
Experimental Protocols
The following sections provide representative, generalized protocols for the conjugation of each reactive group of this compound. Note: These are starting-point methodologies and must be optimized for specific biomolecules and reactants.
Protocol 1: TFP Ester Conjugation to a Protein (e.g., Antibody)
This protocol outlines the labeling of primary amines on a protein.
Materials:
-
Protein solution (e.g., IgG antibody at 2-10 mg/mL)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
-
This compound
-
Anhydrous organic solvent (DMSO or DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Methodology:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to at least 2 mg/mL.[3]
-
Prepare Linker Stock: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction:
-
Slowly add a 5-20 molar excess of the linker stock solution to the stirring protein solution. The optimal ratio must be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): To quench any unreacted TFP ester, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by SEC, dialysis, or using spin desalting columns.
-
Characterization: Confirm conjugation and determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry. The aldehyde-functionalized protein is now ready for the next conjugation step.
Protocol 2: Oxime Ligation to an Aminooxy-Modified Molecule
This protocol describes the reaction of the newly introduced aldehyde with an aminooxy-functionalized molecule.
Materials:
-
Aldehyde-functionalized protein (from Protocol 1)
-
Aminooxy-functionalized molecule (e.g., drug, probe)
-
Reaction Buffer: 0.1 M sodium phosphate or acetate (B1210297) buffer, pH 4.5-7.0
-
Aniline (catalyst, optional): Prepare a fresh 1 M stock in an appropriate solvent.
Methodology:
-
Prepare Reactants:
-
Ensure the aldehyde-functionalized protein is in the appropriate Reaction Buffer.
-
Dissolve the aminooxy-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
-
Conjugation Reaction:
-
Add a 1.5-10 molar excess of the aminooxy-molecule to the aldehyde-functionalized protein solution.
-
For catalysis (recommended to increase reaction rate), add aniline to a final concentration of 10-100 mM.[5]
-
Incubate the reaction for 2-16 hours at room temperature. Monitor progress using LC-MS or HPLC if possible.
-
-
Purification: Purify the final conjugate using a suitable chromatography method (e.g., SEC, HIC, or reversed-phase HPLC) to remove excess reagents and catalyst.
-
Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful ligation and retained biological activity.
Figure 3: General experimental workflow for two-step bioconjugation.
Conclusion
This compound is a versatile and powerful heterobifunctional linker for modern bioconjugation. Its orthogonal reactive ends, combined with the beneficial properties of a PEG spacer, provide researchers with a robust tool for the synthesis of ADCs, PROTACs, and other complex biomolecular constructs. The enhanced stability of the TFP ester and the high chemoselectivity of oxime ligation offer a reliable and efficient path to creating precisely defined conjugates for therapeutic and research applications. Proper optimization of the provided representative protocols will be key to achieving successful outcomes in specific drug development projects.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. Ald-Ph-PEG24-TFP ester - Creative Biolabs [creative-biolabs.com]
- 11. precisepeg.com [precisepeg.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
Methodological & Application
Protocol for Protein Labeling with Ald-Ph-PEG12-TFP Ester
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Ald-Ph-PEG12-TFP ester is a heterobifunctional linker designed for the covalent modification of proteins and other biomolecules. This linker possesses two distinct reactive moieties: a tetrafluorophenyl (TFP) ester and an aldehyde group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The TFP ester facilitates the formation of a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. TFP esters are known for their high reactivity and increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, offering a greater degree of control over the labeling reaction.[1][2] The aldehyde group provides a second point of conjugation, enabling reaction with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively.[3][4][5] The hydrophilic PEG12 spacer enhances the solubility of the labeled protein, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic proteins.[6][7][8]
This application note provides a detailed protocol for the labeling of proteins with this compound, as well as methods for the purification and characterization of the resulting conjugate.
Data Presentation
Table 1: Recommended Reaction Conditions for TFP Ester-Amine Labeling
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | 0.1–0.2 M Sodium Bicarbonate or Sodium Borate Buffer | Buffers should be free of primary amines (e.g., Tris).[9][10] |
| pH | 8.3–9.0 | Higher pH favors the deprotonated amine for reaction.[2][9] |
| Protein Concentration | 2–20 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[10] |
| Molar Excess of Linker | 10- to 50-fold | The optimal ratio should be determined empirically for each protein.[11] |
| Reaction Time | 1–2 hours at Room Temperature or 2-4 hours at 4°C | Longer incubation may be necessary for less reactive proteins. |
| Quenching Reagent | 1 M Tris-HCl or 1.5 M Hydroxylamine, pH 8.5 | Quenches unreacted TFP ester.[9][11] |
Table 2: Comparison of TFP Esters and NHS Esters for Amine Labeling
| Feature | TFP Esters | NHS Esters |
| Reactivity with Amines | High | High |
| Stability in Aqueous Buffer | More stable, less susceptible to hydrolysis.[1] | Less stable, more prone to hydrolysis. |
| Optimal Reaction pH | 8.3–9.0[9] | 7.2–8.5 |
| Byproduct | Tetrafluorophenol | N-hydroxysuccinimide |
Experimental Protocols
Part 1: Protein Labeling with this compound (Amine Reaction)
This protocol details the conjugation of the TFP ester moiety of the linker to primary amines on the target protein.
Materials:
-
Target protein containing primary amines (e.g., lysine residues)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassettes
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2–10 mg/mL.
-
Ensure the protein solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[9]
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the desired molar excess of the dissolved linker. A 20-fold molar excess is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature with continuous stirring.[9]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[12][][14]
-
For SEC, use a resin with an appropriate molecular weight cutoff for your protein.
-
For dialysis, use a membrane with a suitable molecular weight cutoff (e.g., 10 kDa for a >30 kDa protein) and dialyze against PBS, pH 7.4, with at least three buffer changes.
-
The purified protein, now featuring a terminal aldehyde group, can be stored under appropriate conditions (typically -20°C or -80°C) or used immediately in a subsequent reaction.
-
Part 2: Characterization of the Aldehyde-Functionalized Protein
1. Determination of Degree of Labeling (DoL) by UV-Vis Spectroscopy:
This method is applicable if the protein has a known extinction coefficient and the linker introduces a chromophore. Since the this compound does not have a strong UV-Vis absorbance distinct from the protein, this method is better suited for the second-step labeling with a chromogenic or fluorescent aminooxy/hydrazide compound. A general protocol is provided for determining the DoL of a fluorescently labeled protein.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).
-
Calculate the protein concentration, correcting for the fluorophore's absorbance at 280 nm.
-
Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein
-
CF (Correction Factor) = A280 of the free fluorophore / Amax of the free fluorophore
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
Calculate the Degree of Labeling (DoL).
-
DoL = Amax / (ε_fluorophore × Protein Concentration (M))[15][16]
2. Characterization by Mass Spectrometry:
Mass spectrometry is a powerful tool to confirm the covalent modification of the protein and to determine the distribution of labeled species.
-
Analyze the unlabeled and labeled protein samples by MALDI-TOF or ESI-Q-TOF mass spectrometry.[17][18][19]
-
The mass spectrum of the labeled protein will show a mass shift corresponding to the mass of the attached Ald-Ph-PEG12 linker for each amine that has reacted.
-
The heterogeneity of the PEGylated product can be assessed by the distribution of peaks, each representing a different number of attached linkers.[18]
Part 3: Secondary Labeling via the Aldehyde Group (Optional)
The aldehyde group on the purified, linker-modified protein can be used for further conjugation with an aminooxy or hydrazide-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag).
Materials:
-
Aldehyde-functionalized protein from Part 1
-
Aminooxy or hydrazide-functionalized molecule of interest
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.5[4]
-
(Optional) Aniline (B41778) catalyst (10-100 mM)
Procedure:
-
Prepare the Aldehyde-Functionalized Protein:
-
Buffer exchange the purified protein from Part 1 into the Conjugation Buffer.
-
-
Prepare the Aminooxy/Hydrazide Reagent:
-
Dissolve the aminooxy or hydrazide-functionalized molecule in an appropriate solvent (e.g., water or DMSO) to a stock concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the aminooxy/hydrazide reagent to the aldehyde-functionalized protein solution.
-
(Optional) For slower reactions, aniline can be added as a catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[3]
-
-
Purification:
-
Purify the final protein conjugate using the methods described in Part 1, Step 5, to remove excess labeling reagent.
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Chemical reaction of TFP ester with a primary amine on a protein.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 7. This compound CAS#: 2055105-36-5 [m.chemicalbook.com]
- 8. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ald-Ph-PEG12-TFP Ester for Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.
This document provides detailed application notes and protocols for the use of Ald-Ph-PEG12-TFP ester , a bifunctional, non-cleavable linker, in the development of ADCs. This linker features a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient amine conjugation and a terminal aldehyde group for subsequent payload attachment, spaced by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[1][2][3]
Key Features of this compound:
-
TFP Ester Group: A highly reactive functional group for covalent bonding with primary amines (e.g., lysine (B10760008) residues) on the antibody. TFP esters offer greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[4][5]
-
Aldehyde Group: A versatile chemical handle for the stable conjugation of payloads functionalized with aminooxy or hydrazide groups, forming oxime or hydrazone linkages, respectively.
-
PEG12 Spacer: A discrete-length polyethylene glycol chain that increases the hydrophilicity of the ADC. This can mitigate aggregation caused by hydrophobic payloads and improve the overall pharmacological properties of the conjugate.[3]
-
Non-Cleavable Phenyl Linkage: The phenyl group provides a stable connection point, ensuring that the payload remains attached to the antibody in systemic circulation until lysosomal degradation of the entire ADC within the target cell.
Principle of ADC Synthesis
The synthesis of an ADC using this compound is a two-step sequential process. This strategy allows for precise control over the conjugation chemistry and facilitates purification.
-
Step 1: Antibody Modification: The TFP ester end of the linker reacts with the ε-amine groups of surface-accessible lysine residues on the monoclonal antibody. This reaction forms a stable amide bond and introduces aldehyde functionalities onto the antibody surface.
-
Step 2: Payload Conjugation: The cytotoxic payload, which must be pre-functionalized with an aminooxy or hydrazide group, is then reacted with the aldehyde-modified antibody. This reaction forms a stable oxime or hydrazone bond, covalently linking the payload to the antibody.
This approach results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), as the initial lysine conjugation is non-specific.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Name | Aldehyde-Phenyl-Polyethylene Glycol (12)-TFP ester | N/A |
| CAS Number | 2055105-36-5 | N/A |
| Molecular Formula | C₄₁H₅₉F₄NO₁₆ | N/A |
| Molecular Weight | 897.9 g/mol | N/A |
| Purity | ≥95% | N/A |
| Reactive Group 1 | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | [4] |
| Reacts With | Primary Amines (e.g., Lysine) | [4][5] |
| Reactive Group 2 | Aldehyde (-CHO) | [4] |
| Reacts With | Aminooxy, Hydrazide groups | N/A |
| Linker Type | Non-cleavable | [6] |
| Storage Conditions | -20°C, protect from moisture | [5] |
Table 2: Example ADC Characterization Data
| Parameter | Method | Typical Result | Source |
| Average DAR | UV-Vis Spectroscopy | 2 - 4 | [7][8] |
| Purity (Monomer Content) | Size-Exclusion HPLC (SEC-HPLC) | >95% | [9][10] |
| Free Drug/Linker Content | RP-HPLC or HIC | <1% | [11] |
| In Vitro Cytotoxicity (IC₅₀) | Cell-based Assay | Varies (Payload and Target Dependent) | [10] |
| Plasma Stability | In vitro incubation | >90% intact ADC after 7 days | N/A |
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using a two-step conjugation process.
Caption: Chemical reactions for ADC synthesis with this compound.
Caption: Generic mechanism of action for a non-cleavable ADC.
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the linker to the antibody.
A. Materials Required:
-
Monoclonal Antibody (mAb): ≥ 2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).
B. Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA, glycine), it must be purified.
-
Perform a buffer exchange into PBS (pH 7.4) using a desalting column or dialysis.
-
Adjust the final antibody concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Immediately before use, prepare a 10 mg/mL stock solution of the linker in anhydrous DMSO. Vortex briefly to ensure complete dissolution. Do not store the stock solution.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 by adding 1/10th volume of 1 M Sodium Bicarbonate buffer (pH 8.5) or by buffer exchange.
-
Calculate the required volume of the linker stock solution to achieve a desired molar excess (typically 5- to 15-fold molar excess of linker to antibody).
-
Add the calculated volume of linker solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or on ice, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes on ice.
-
Remove excess, unreacted linker and byproducts by purifying the aldehyde-modified antibody using a desalting column equilibrated with an appropriate buffer for the next step (e.g., 0.1 M Sodium Acetate, pH 5.0).[12]
-
Protocol 2: Payload Conjugation to Aldehyde-Modified Antibody
This protocol describes the attachment of an aminooxy- or hydrazide-functionalized payload.
A. Materials Required:
-
Purified Aldehyde-Modified Antibody from Protocol 1.
-
Aminooxy- or Hydrazide-Functionalized Payload.
-
Anhydrous DMSO.
-
Payload Conjugation Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5.
-
Size-Exclusion Chromatography (SEC) system for final purification.[]
B. Procedure:
-
Payload Preparation:
-
Prepare a 10-20 mM stock solution of the functionalized payload in anhydrous DMSO.
-
-
Conjugation Reaction:
-
The purified aldehyde-modified antibody should be in a buffer with a pH between 4.5 and 5.5 to catalyze the oxime/hydrazone bond formation.
-
Add a 5- to 10-fold molar excess of the payload stock solution to the modified antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction for 4-16 hours at room temperature or 4°C, with gentle mixing and protected from light.
-
-
Final ADC Purification:
-
Purify the final ADC from excess payload and other impurities using a preparative SEC column (e.g., Superdex 200 or equivalent).[9]
-
The chromatography should be run in a formulation buffer of choice (e.g., PBS, pH 7.4).
-
Collect fractions corresponding to the monomeric ADC peak. Pool the relevant fractions.
-
-
Final Formulation:
-
Concentrate the pooled ADC fractions using an appropriate centrifugal filter device (e.g., Amicon Ultra, 30K MWCO).
-
Sterile-filter the final ADC solution through a 0.22 µm filter and store at 2-8°C (short-term) or ≤ -20°C (long-term).
-
Protocol 3: Characterization of the Final ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance (λ_max_ of payload).[7][14]
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and solving simultaneous equations that account for the contribution of both components at each wavelength.[]
-
The average DAR is the molar ratio of the payload to the antibody.
B. Analysis of Purity and Aggregation by SEC-HPLC:
-
Inject the purified ADC onto an analytical SEC column (e.g., TSKgel G3000SWxl).[16]
-
Elute with a suitable mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8).
-
Monitor the eluent at 280 nm.
-
The purity is determined by the percentage of the area of the main monomeric peak relative to the total area of all peaks. The presence of high molecular weight species indicates aggregation.[10]
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. furthlab.xyz [furthlab.xyz]
- 14. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Surface Modification using Ald-Ph-PEG12-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of Ald-Ph-PEG12-TFP ester in surface modification. This versatile heterobifunctional linker enables the covalent immobilization of biomolecules and synthetic ligands onto amine-functionalized surfaces, facilitating a wide range of applications in biomedical research and drug development.
Introduction
This compound is a high-performance crosslinker designed for the facile and efficient modification of amine-bearing surfaces.[1] It features two distinct reactive moieties separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer:
-
Tetrafluorophenyl (TFP) Ester: A highly reactive group that readily forms stable amide bonds with primary and secondary amines on a surface.[1][2][3] TFP esters offer superior stability against hydrolysis, especially under basic conditions, compared to the more common N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.[4][5][6][7]
-
Aldehyde Group: A versatile functional group that can participate in various bioorthogonal ligation reactions. It readily reacts with molecules containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively. This allows for the specific and controlled immobilization of a wide array of biomolecules.[1][2][8][9]
-
PEG12 Spacer: The hydrophilic 12-unit polyethylene glycol chain enhances the water solubility of the linker and the modified surface.[1][2] This PEG spacer also provides a flexible linker arm that minimizes steric hindrance and reduces non-specific protein adsorption, thereby improving the biocompatibility and performance of the functionalized surface.
Applications
The unique properties of this compound make it an ideal reagent for a variety of surface modification applications, including:
-
Fabrication of Biosensors and DNA Arrays: The efficient immobilization of amine-modified oligonucleotides onto surfaces is crucial for the development of high-density DNA microarrays and biosensors.[4][7] The enhanced stability of the TFP ester at higher pH allows for greater surface density of immobilized DNA.[4][7]
-
Controlled Immobilization of Proteins and Peptides: The aldehyde functionality enables the specific and oriented immobilization of proteins and peptides that have been modified to contain an aminooxy or hydrazide group. This is critical for applications where maintaining the biological activity of the immobilized protein is paramount.
-
Development of Biocompatible and Anti-Fouling Surfaces: The hydrophilic PEG spacer helps to create surfaces that resist non-specific protein adsorption, which is essential for medical implants, diagnostic devices, and in vitro cell culture systems.
-
Targeted Drug Delivery Systems: Surfaces of nanoparticles and other drug delivery vehicles can be functionalized with this compound to facilitate the attachment of targeting ligands or therapeutic molecules.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of TFP esters in surface modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 897.90 g/mol | [10] |
| Formula | C41H59F4NO16 | [10] |
| Purity | Typically ≥95% | |
| Storage | Store at -20°C, desiccated. | |
| Solubility | Soluble in DMSO, DMF. |
Table 2: Comparison of TFP Ester and NHS Ester for Surface Modification
| Parameter | TFP Ester | NHS Ester | Reference |
| Reactivity towards Amines | High | High | [3] |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 7.5 | |
| Stability to Hydrolysis | More stable, especially at basic pH. | Less stable, prone to hydrolysis. | [4][6][7] |
| Relative Hydrolysis Half-life (pH 10) | ~10-fold longer than NHS ester | Shorter half-life | [4] |
| Immobilized DNA Density (pH 10) | Up to 5-fold higher than NHS ester | Lower due to competing hydrolysis | [4][7] |
Experimental Protocols
Protocol 1: General Procedure for Surface Modification of Amine-Functionalized Glass Slides
This protocol describes the initial step of attaching the this compound to a surface that has been pre-functionalized with amine groups.
Materials:
-
Amine-functionalized glass slides
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas stream for drying
-
Incubation chamber with humidity control
Procedure:
-
Prepare this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the linker at a concentration of 10-50 mg/mL in anhydrous DMSO or DMF. This stock solution should be prepared fresh.
-
-
Surface Preparation:
-
Clean the amine-functionalized glass slides by sonicating in DI water for 5 minutes, followed by rinsing with DI water and drying under a gentle stream of nitrogen gas.
-
-
Reaction Setup:
-
Dilute the this compound stock solution into the Reaction Buffer to a final concentration of 0.1-2 mg/mL. The optimal concentration may need to be determined empirically.
-
Place the cleaned amine-functionalized glass slides in a slide holder within a humidified incubation chamber.
-
Cover the surface of the slides with the linker solution, ensuring complete and even coverage.
-
-
Incubation:
-
Incubate the slides for 2-4 hours at room temperature. The incubation time can be optimized for specific applications.
-
-
Washing:
-
After incubation, remove the linker solution.
-
Wash the slides thoroughly with the Reaction Buffer to remove any unreacted linker.
-
Rinse the slides with PBS, followed by a final rinse with DI water.
-
-
Drying:
-
Dry the slides under a gentle stream of nitrogen gas.
-
-
Storage:
-
The aldehyde-functionalized slides are now ready for the subsequent immobilization step. If not used immediately, store them in a desiccated environment at 4°C.
-
Protocol 2: Immobilization of an Aminooxy-Containing Molecule onto an Aldehyde-Functionalized Surface
This protocol outlines the second step, where a biomolecule of interest is attached to the now aldehyde-presenting surface.
Materials:
-
Aldehyde-functionalized glass slides (prepared as in Protocol 1)
-
Aminooxy-modified protein, peptide, or other molecule
-
Conjugation Buffer: 100 mM MES buffer or sodium acetate (B1210297) buffer, pH 4.5-5.5.
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer (optional): PBS with 1% BSA or other suitable blocking agent.
-
DI water
-
Nitrogen gas stream for drying
-
Incubation chamber
Procedure:
-
Prepare Biomolecule Solution:
-
Dissolve the aminooxy-containing molecule in the Conjugation Buffer to the desired concentration (typically in the µg/mL to mg/mL range, depending on the molecule).
-
-
Immobilization Reaction:
-
Place the aldehyde-functionalized slides in a humidified incubation chamber.
-
Cover the surface of the slides with the biomolecule solution.
-
-
Incubation:
-
Incubate for 2-12 hours at room temperature, or overnight at 4°C. The optimal time and temperature will depend on the specific biomolecule.
-
-
Washing:
-
Remove the biomolecule solution.
-
Wash the slides three times with PBST to remove any non-covalently bound molecules.
-
Rinse with DI water.
-
-
Blocking (Optional):
-
To minimize non-specific binding in subsequent assays, the surface can be blocked.
-
Incubate the slides with Blocking Buffer for 1 hour at room temperature.
-
Wash briefly with PBST and then DI water.
-
-
Drying and Storage:
-
Dry the slides under a gentle stream of nitrogen gas.
-
The functionalized slides are now ready for use in downstream applications. Store at 4°C.
-
Visualizations
The following diagrams illustrate the key processes involved in surface modification using this compound.
Caption: Two-step workflow for surface modification.
Caption: Reaction of TFP ester with an amine surface.
Caption: Immobilization via oxime ligation.
References
- 1. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 2. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. A tetrafluorophenyl activated ester self-assembled monolayer for the immobilization of amine-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 9. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 10. chemscene.com [chemscene.com]
Application Notes and Protocols: Aldehyde-Specific Reactions with Aminooxy-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between an aldehyde and an aminooxy group, known as oxime ligation, is a powerful bioorthogonal conjugation technique. This chemoselective reaction forms a stable oxime bond under mild, aqueous conditions, making it ideal for a wide range of applications in biological research and drug development.[1][2] The high specificity of the reaction, with no cross-reactivity with other functional groups found in biological systems, allows for precise modification of proteins, peptides, and other biomolecules.[2][3]
Key Advantages of Oxime Ligation:
-
High Chemoselectivity: The reaction is specific between an aldehyde or ketone and an aminooxy group, avoiding side reactions with other functional groups present in biomolecules.[1][2]
-
Stable Bond Formation: The resulting oxime linkage is highly stable under physiological conditions, offering greater stability than hydrazone bonds.[2][4][5][6][7]
-
Mild Reaction Conditions: Oxime ligation proceeds efficiently in aqueous buffers, typically at a pH range of 4-7, which is compatible with the native structure and function of most proteins.[1][2][8]
-
Bioorthogonality: Aldehyde and aminooxy functional groups are generally absent in biological systems, ensuring that the ligation is highly specific.[2]
-
Catalyst-Mediated Rate Enhancement: The reaction rate can be significantly accelerated by the use of catalysts such as aniline (B41778) and its derivatives.[1][5][6][7][8]
Reaction Mechanism and Kinetics
The oxime ligation is a condensation reaction between an electrophilic aldehyde or ketone and a nucleophilic aminooxy group. The reaction proceeds through a tetrahedral intermediate to form a stable oxime bond. The reaction rate is pH-dependent and can be significantly enhanced by nucleophilic catalysts like aniline or p-phenylenediamine (B122844).[1] Aniline catalysis proceeds through the formation of a protonated Schiff base, which is more reactive towards the aminooxy nucleophile.[9]
Quantitative Data on Oxime Ligation Kinetics
The rate of oxime formation is influenced by the reactants, catalyst concentration, and pH. The following table summarizes observed second-order rate constants (kobs) for various oxime ligation reactions.
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | kobs (M⁻¹s⁻¹) | Reference |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2 | [8][10] |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 | [10] |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0 | [10] |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | Phosphate Buffer | >100 | [10] |
Applications
The versatility of oxime ligation has led to its adoption in numerous applications:
-
Protein and Peptide Labeling: Site-specific introduction of fluorescent probes, biotin, or other tags for imaging and detection.[5][11][12]
-
Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[13][14][15][16][17]
-
Surface Immobilization: Controlled orientation of proteins on surfaces for biosensors and microarrays.[2]
-
Hydrogel Formation: Creation of biocompatible hydrogels for tissue engineering and drug delivery.[9]
-
Cellular Imaging: Labeling of cell surface glycans for studying cellular processes.[5][18][19]
Experimental Protocols
Protocol 1: General Protein Labeling via Oxime Ligation
This protocol describes a general workflow for labeling a protein with an aminooxy-containing fluorescent dye. It involves the introduction of an aldehyde group onto the protein followed by the ligation reaction.
Materials:
-
Protein of interest
-
Sodium periodate (B1199274) (NaIO₄) solution
-
Aminooxy-functionalized fluorescent dye
-
Aniline or p-phenylenediamine catalyst
-
Phosphate-buffered saline (PBS), pH 6.0-7.0
-
Desalting column
Procedure:
-
Introduction of Aldehyde Groups:
-
For glycoproteins, aldehyde groups can be introduced by mild oxidation of sialic acid residues. Dissolve the glycoprotein (B1211001) in PBS and add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.[2][5][6][7]
-
Incubate the reaction in the dark for 15-30 minutes at room temperature.[2]
-
For proteins with an N-terminal serine, the serine can be oxidized to a glyoxylyl group using sodium periodate.[12]
-
-
Purification of Aldehyde-Modified Protein:
-
Remove excess sodium periodate by passing the reaction mixture through a desalting column equilibrated with PBS.[2]
-
Collect the protein-containing fractions.
-
-
Oxime Ligation:
-
To the purified aldehyde-modified protein, add the aminooxy-functionalized fluorescent dye (typically a 10- to 50-fold molar excess).
-
Add the aniline catalyst to a final concentration of 10-100 mM.[8]
-
Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction time can be optimized for specific proteins and reagents. For rapid labeling, higher concentrations of catalyst can be used, potentially reducing the reaction time to minutes.[1]
-
-
Purification of the Labeled Protein:
-
Remove excess dye and catalyst by passing the reaction mixture through a desalting column or by dialysis.
-
-
Characterization:
-
Confirm labeling and determine the degree of labeling using techniques such as SDS-PAGE with in-gel fluorescence imaging and mass spectrometry.[11]
-
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 13. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 14. mdpi.com [mdpi.com]
- 15. Site-specific antibody-drug conjugation through an engineered glycotransferase and a chemically reactive sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atlantisbioscience.com [atlantisbioscience.com]
Purifying Proteins Conjugated with Ald-Ph-PEG12-TFP Ester: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the effective purification of proteins conjugated with heterobifunctional linkers like Ald-Ph-PEG12-TFP ester is a critical step in creating novel therapeutics and research tools. This document provides detailed application notes and protocols for the purification of such conjugates, ensuring high purity and yield for downstream applications.
The this compound is a versatile polyethylene (B3416737) glycol (PEG) linker containing two distinct reactive functionalities: a 2,3,5,6-tetrafluorophenyl (TFP) ester and a benzaldehyde (B42025) (Ald) group. The TFP ester facilitates the covalent attachment to primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues, forming a stable amide bond. The benzaldehyde group, on the other hand, can react with aminooxy- or hydrazide-containing molecules, allowing for subsequent conjugation steps. This bifunctional nature enables the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.
The PEGylation process, however, often results in a heterogeneous mixture of products, including unreacted protein, excess PEG linker, and proteins with varying degrees of PEGylation at different sites (positional isomers). Therefore, robust purification strategies are essential to isolate the desired protein conjugate. The primary methods employed for this purpose are size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC).
Experimental Protocols
Protein Conjugation with this compound
This protocol outlines the general procedure for conjugating a protein with the this compound linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction Buffer: 0.1–0.2 M sodium bicarbonate buffer, pH 8.0-9.0[1][2]
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM). TFP esters are moisture-sensitive.[3]
-
Conjugation Reaction: Add the desired molar excess of the linker stock solution to the protein solution while gently vortexing. A 5-20 fold molar excess of the TFP ester to the protein is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Reaction times may need optimization depending on the protein's reactivity.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted TFP ester.
-
Purification: Proceed immediately to the purification of the conjugated protein.
Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is highly effective at removing unconjugated protein and excess PEG linker.[]
Materials:
-
SEC column (e.g., Superdex 200 or similar)
-
SEC mobile phase (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Loading: Load the quenched reaction mixture onto the column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified conjugate.
Purification by Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge. PEGylation can alter the surface charge of a protein by masking charged residues, which can be exploited for purification. IEX is also capable of separating positional isomers of PEGylated proteins.[][5]
Materials:
-
Anion or cation exchange column (depending on the protein's pI and the desired separation)
-
Binding buffer (low ionic strength)
-
Elution buffer (high ionic strength)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Loading: Load the SEC-purified or crude reaction mixture (after buffer exchange into the binding buffer) onto the column.
-
Washing: Wash the column with the binding buffer to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear or step gradient of the elution buffer (increasing salt concentration).
-
Fraction Collection: Collect fractions and monitor the elution profile at 280 nm.
-
Analysis: Analyze the fractions by SDS-PAGE and, if necessary, mass spectrometry to identify the desired conjugate and assess purity.
Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity. The attachment of the hydrophilic PEG chain generally decreases the overall hydrophobicity of the protein.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Binding buffer (high salt concentration, e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in a buffer)
-
Elution buffer (low salt concentration)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with the binding buffer.
-
Sample Preparation: Add salt to the protein sample to match the binding buffer conditions.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with the binding buffer.
-
Elution: Elute the bound proteins using a decreasing salt gradient.
-
Fraction Collection: Collect fractions and monitor the elution profile at 280 nm.
-
Analysis: Analyze the fractions by SDS-PAGE to identify the purified conjugate.
Data Presentation
The following tables provide representative data for the purification of a model protein (e.g., a monoclonal antibody, ~150 kDa) conjugated with this compound.
Table 1: Size Exclusion Chromatography (SEC) Purification
| Step | Volume (mL) | Protein Conc. (mg/mL) | Total Protein (mg) | Purity (%) | Yield (%) |
| Crude Conjugate | 5 | 4.5 | 22.5 | 65 | 100 |
| SEC Pool | 15 | 1.2 | 18.0 | >95 | 80 |
Table 2: Ion-Exchange Chromatography (IEX) Purification of SEC Pool
| Step | Volume (mL) | Protein Conc. (mg/mL) | Total Protein (mg) | Purity (%) | Yield (%) |
| SEC Pool | 15 | 1.2 | 18.0 | 95 | 100 |
| IEX Pool | 10 | 1.6 | 16.0 | >98 | 89 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the purification of a protein conjugated with this compound, combining SEC and IEX for high purity.
Signaling Pathway Example: JAK-STAT Pathway for Interferon
PEGylated interferons are commonly used therapeutics that exhibit prolonged half-lives. They exert their antiviral and immunomodulatory effects through the JAK-STAT signaling pathway.
Conclusion
The purification of proteins conjugated with this compound requires a systematic approach employing a combination of chromatographic techniques. SEC is invaluable for the initial cleanup, effectively removing unreacted components. IEX offers higher resolution, capable of separating species with different degrees of PEGylation and even positional isomers. HIC provides an alternative or complementary step based on hydrophobicity. By carefully optimizing these methods, researchers can obtain highly pure and well-characterized protein conjugates essential for the development of next-generation biotherapeutics and research reagents. The provided protocols and data serve as a starting point for developing robust and efficient purification strategies tailored to specific protein-linker conjugates.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 5. Evaluating the ion exchange chromatography for matrix-assisted PEGylation and purification of consensus interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Technique Approach for the Characterization of Ald-Ph-PEG12-TFP Ester Conjugates
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and analysis of bioconjugates, particularly Antibody-Drug Conjugates (ADCs) and PEGylated proteins.
Introduction The Ald-Ph-PEG12-TFP ester is a heterobifunctional linker designed for advanced bioconjugation.[1][2] It features two distinct reactive moieties separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The tetrafluorophenyl (TFP) ester is a highly reactive group that efficiently forms stable amide bonds with primary and secondary amines, such as those on lysine (B10760008) residues of proteins.[3][4] TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability against hydrolysis in aqueous buffers.[5][6] The benzaldehyde (B42025) group provides an orthogonal reactive handle for conjugation with aminooxy or hydrazide-modified molecules to form stable oxime or hydrazone linkages, respectively.[3][7][8] The hydrophilic PEG12 chain enhances the solubility of the resulting conjugate.[3][9]
Thorough analytical characterization of the final conjugate is critical for ensuring manufacturing consistency, efficacy, and safety, especially for therapeutic applications.[10] This note provides detailed protocols for characterizing this compound conjugates using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.
Logical Pathway for Conjugation
The dual reactivity of the linker allows for a two-step conjugation process, which is essential in the synthesis of complex biomolecules like ADCs.
Overall Analytical Characterization Workflow
A comprehensive characterization strategy involves multiple orthogonal techniques to assess identity, purity, and heterogeneity of the conjugate.
¹H NMR Spectroscopy for Linker Characterization
Application: Proton NMR (¹H NMR) is an essential tool for verifying the structural integrity and purity of the this compound linker before its use in conjugation.[11][12][13][14] It provides quantitative information on the presence of key functional groups.
Protocol:
-
Sample Preparation: Dissolve 2-5 mg of the this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm). Integrate the relevant peaks.
Data Presentation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehyde (-CHO) | 9.9 - 10.1 | A singlet, characteristic of the aldehyde group. |
| Benzaldehyde Aromatic | 7.8 - 8.0 | Protons on the benzaldehyde ring. |
| TFP Aromatic | 7.6 - 7.8 | Complex multiplet from the tetrafluorophenyl ring. |
| PEG Backbone (-CH₂CH₂O-) | 3.5 - 3.8 | A large, broad singlet integrating to ~48 protons.[15] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application: LC-MS is the primary technique for confirming the covalent attachment of the linker and payload to the protein, determining the average degree of conjugation, and assessing the heterogeneity of the product.[16][17] It combines the separation power of HPLC with the mass detection capability of MS.[18][19]
Protocol for Intact Mass Analysis:
-
Sample Preparation: Dilute the purified conjugate to a final concentration of 0.5 - 1.0 mg/mL in an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) for native MS) or with the initial mobile phase.[18]
-
LC System:
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8, 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from ~20% to 60% B over 10-15 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 60 - 80 °C to aid in protein denaturation.
-
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution and mass accuracy.[10]
-
Acquisition Mode: Positive ion mode, scanning a mass range appropriate for the expected charge states (e.g., m/z 1000-4000).
-
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted using software (e.g., ProMass HR, BioAnalyst) to generate a zero-charge mass spectrum.[10][18] This allows for the identification of species corresponding to the unconjugated protein and the protein conjugated with one or more linker-payload moieties.
Data Presentation:
| Sample ID | Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Batch 01 | Unconjugated Protein | 148,000.0 | 148,001.2 | 10.5 |
| Batch 01 | 1x Conjugate | 149,500.0 | 149,501.5 | 35.2 |
| Batch 01 | 2x Conjugate | 151,000.0 | 151,002.1 | 40.8 |
| Batch 01 | 3x Conjugate | 152,500.0 | 152,502.9 | 13.5 |
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a versatile technique used to assess the purity, stability, and aggregation state of the conjugate.[] Different HPLC modes provide complementary information.
A. Size-Exclusion Chromatography (SEC-HPLC)
Principle: SEC separates molecules based on their hydrodynamic radius. It is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight fragments.[21]
Protocol:
-
Sample Preparation: Dilute the conjugate to 1.0 mg/mL in the mobile phase.
-
LC System:
-
Column: A silica-based SEC column with a pore size appropriate for the conjugate size (e.g., 300 Å for antibodies).
-
Mobile Phase: Isocratic elution with a physiological pH buffer (e.g., 150 mM sodium phosphate, pH 7.0).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Presentation:
| Sample ID | Retention Time (min) | Peak Identity | Area (%) |
| Batch 01 | 8.5 | Aggregate | 1.2 |
| Batch 01 | 10.2 | Monomer (Product) | 98.5 |
| Batch 01 | 12.1 | Fragment | 0.3 |
B. Reversed-Phase Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on hydrophobicity. It can be used to assess purity and, in some cases, resolve species with different drug-to-antibody ratios. The protocol is similar to that described for LC-MS but with UV detection.
UV-Vis Spectroscopy
Application: UV-Vis spectroscopy is a straightforward and robust method for determining the concentration of the purified protein conjugate, based on the Beer-Lambert law.[22]
Protocol:
-
Instrument Setup: Use a spectrophotometer and quartz cuvettes. Blank the instrument with the same buffer the sample is in.
-
Measurement: Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), which is characteristic of tryptophan and tyrosine residues in proteins.
-
Calculation: Calculate the concentration using the Beer-Lambert equation: A = εbc Where:
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the conjugate (in M).
-
Note: If the conjugated payload also absorbs at 280 nm, a correction factor is needed for an accurate protein concentration measurement. Alternatively, a colorimetric protein assay (e.g., BCA) can be used. The release of the TFP leaving group can also be monitored by UV-Vis to follow the reaction kinetics.[23]
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound CAS#: 2055105-36-5 [m.chemicalbook.com]
- 3. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of aldehyde-PEG tethered surfaces: influence of PEG chain length on the specific biorecognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 9. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 10. sciex.com [sciex.com]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enovatia.com [enovatia.com]
- 19. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. iajps.com [iajps.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Ald-Ph-PEG12-TFP Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ald-Ph-PEG12-TFP ester as a heterobifunctional linker in the development of advanced drug delivery systems, with a primary focus on Antibody-Drug Conjugates (ADCs). Detailed protocols for conjugation, characterization, and evaluation of the resulting bioconjugates are provided to guide researchers in their drug development efforts.
Introduction to this compound
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker containing two distinct reactive functionalities: a benzaldehyde (B42025) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester.[1][2][3] This heterobifunctional design allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool in the construction of complex bioconjugates like ADCs.[]
-
TFP Ester: This amine-reactive group forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of antibodies.[1] TFP esters are notably more resistant to hydrolysis in aqueous conditions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a significant advantage in bioconjugation reactions by providing a wider reaction window and potentially higher yields.[5][6][7][8]
-
Benzaldehyde: This functional group reacts specifically with aminooxy or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively.[2][9][10] This specific reactivity allows for the controlled attachment of a payload molecule that has been pre-functionalized with an aminooxy or hydrazide group.
-
PEG12 Spacer: The 12-unit polyethylene glycol chain provides several key benefits. It enhances the hydrophilicity of the entire conjugate, which can improve solubility and reduce aggregation, particularly when working with hydrophobic payloads.[][11] The PEG spacer also provides a defined distance between the conjugated molecules, which can be crucial for maintaining the biological activity of both the targeting moiety and the payload.[]
Key Applications in Drug Delivery
The primary application of this compound is in the development of ADCs for targeted cancer therapy.[][9] ADCs are designed to selectively deliver a potent cytotoxic drug to cancer cells by targeting a specific tumor-associated antigen, thereby minimizing systemic toxicity.[12]
The role of this compound in ADC construction:
-
Antibody Modification: The TFP ester end of the linker is first reacted with the lysine residues of a monoclonal antibody (mAb).
-
Payload Conjugation: The aldehyde group on the now antibody-linker conjugate is then reacted with an aminooxy- or hydrazide-functionalized cytotoxic payload.
This non-cleavable linker design ensures that the payload is only released upon the complete degradation of the antibody within the lysosome of the target cancer cell, which can enhance the therapeutic window.[3][13]
Experimental Protocols
The following are detailed protocols for the synthesis, characterization, and evaluation of ADCs using this compound.
Two-Step ADC Synthesis Protocol
This protocol outlines the sequential conjugation of a cytotoxic drug to an antibody using this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Aminooxy- or hydrazide-functionalized cytotoxic drug
-
Reaction buffers (e.g., PBS pH 7.4-8.5)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Step 1: Antibody-Linker Conjugation
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 8.0-8.5).
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5-10 molar excess of the linker stock solution to the antibody solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Purification: Remove the excess, unreacted linker by SEC using an appropriate resin or by TFF. The buffer should be exchanged to one suitable for the next reaction step (e.g., PBS with a slightly acidic pH of 6.0-6.5 to favor the stability of the aldehyde).
Step 2: Payload Conjugation
-
Payload Preparation: Dissolve the aminooxy- or hydrazide-functionalized cytotoxic drug in a suitable organic co-solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Conjugation Reaction: Add a 1.5-3 molar excess of the payload solution to the purified antibody-linker conjugate. The reaction is typically performed at a pH of 5.5-6.5 for oxime/hydrazone formation.
-
Incubation: Incubate the reaction mixture for 4-16 hours at room temperature, protected from light.
-
Final Purification: Purify the resulting ADC from unreacted payload and other impurities using SEC or TFF. The final ADC should be formulated in a suitable storage buffer.
Experimental Workflow for ADC Synthesis
Caption: A two-step workflow for synthesizing an ADC using this compound.
ADC Characterization Protocols
3.2.1. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody, or the DAR, is a critical quality attribute of an ADC.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (λmax).
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, with corrections for the absorbance of one component at the other's λmax.
-
The DAR is the molar ratio of the payload to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Analyze the ADC sample on a HIC column using a decreasing salt gradient.
-
The different drug-loaded species (DAR0, DAR1, DAR2, etc.) will elute at different retention times due to increasing hydrophobicity with higher DAR.
-
The average DAR can be calculated from the relative peak areas of the different species.
Method 3: Mass Spectrometry (MS)
-
Analyze the intact or deglycosylated ADC by LC-MS.
-
Deconvolute the resulting mass spectrum to determine the masses of the different drug-loaded species.
-
Calculate the average DAR from the relative abundance of each species.
3.2.2. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): Analyze the ADC by SEC to determine the percentage of monomeric, aggregated, and fragmented species.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Run the ADC under reducing and non-reducing conditions to assess its integrity and purity.
In Vitro Efficacy Protocol: Cytotoxicity Assay
This protocol determines the potency of the ADC in killing cancer cells that express the target antigen.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC, unconjugated antibody, and free cytotoxic drug
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values (the concentration that inhibits cell growth by 50%).
Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for assessing the in vitro cytotoxicity of an ADC.
In Vivo Efficacy Protocol: Xenograft Tumor Model
This protocol evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Antigen-positive human tumor cells
-
Purified ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different doses).
-
Treatment: Administer the treatments intravenously (or via another appropriate route) according to a predetermined schedule (e.g., once weekly).
-
Monitoring: Measure the tumor volume and body weight of the mice 2-3 times per week.
-
Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined maximum size, or when significant toxicity is observed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Quantitative Data Summary
The following tables provide representative data from studies on PEGylated ADCs. Note: Specific data for ADCs constructed with this compound is limited in the public domain. The data presented here is for illustrative purposes and is based on ADCs with similar PEGylated linkers.
Table 1: Representative ADC Characterization Data
| Parameter | ADC with PEGylated Linker |
| Average DAR (HIC) | 3.8 |
| Average DAR (MS) | 3.7 |
| Monomer Purity (SEC) | >98% |
| Aggregation (SEC) | <2% |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | Treatment | IC50 (ng/mL) |
| Cell Line A | High | ADC with PEGylated Linker | 15 - 50 |
| Cell Line B | Moderate | ADC with PEGylated Linker | 25 - 80 |
| Cell Line C | Negative | ADC with PEGylated Linker | >10,000 |
| Cell Line A | High | Unconjugated Antibody | No effect |
| Cell Line A | High | Free Drug | 0.5 - 2 |
Data is representative and compiled from studies on various ADCs with PEGylated linkers.[14]
Table 3: Representative In Vivo Efficacy Data (Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 5 | 10 |
| ADC with PEGylated Linker | 1 | 65 |
| ADC with PEGylated Linker | 3 | 95 |
| ADC with PEGylated Linker | 5 | >100 (Tumor Regression) |
Data is representative and compiled from studies on various ADCs with PEGylated linkers.[15][16]
Signaling Pathways and Logical Relationships
The mechanism of action of an ADC developed with this compound follows a well-defined pathway from administration to cell death.
ADC Mechanism of Action Pathway
Caption: The intracellular pathway of an ADC leading to targeted cancer cell death.
These application notes and protocols are intended to serve as a guide for researchers. Specific reaction conditions, concentrations, and incubation times may need to be optimized for different antibodies, payloads, and cell lines.
References
- 1. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 2. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 10. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ald-Ph-PEG24-TFP ester - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. A human antibody-drug conjugate targeting EphA2 inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting FAK improves the tumor uptake of antibody-drug conjugates to strengthen the anti-cancer responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low conjugation efficiency with Ald-Ph-PEG12-TFP ester
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low conjugation efficiency using Ald-Ph-PEG12-TFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a bifunctional, PEGylated crosslinker.[1][2][3][4] It features two distinct reactive groups separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer:
-
Tetrafluorophenyl (TFP) Ester: This is a highly reactive group that efficiently forms stable amide bonds with primary and secondary amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues.[3][5][6] TFP esters are notably more resistant to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH.[5][6][7][8]
-
Benzaldehyde (B42025) (Ald): This group reacts with aminooxy- or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively.[1][9][10]
-
PEG12 Spacer: The hydrophilic PEG chain enhances the water solubility of the linker and the resulting conjugate, reduces potential immunogenicity, and provides spatial separation between the conjugated molecules to minimize steric hindrance.[1][11][12]
Q2: My overall conjugation yield is very low. Where should I begin troubleshooting?
Low yield in a two-step conjugation process using this linker can stem from either the TFP ester reaction, the aldehyde reaction, or general issues with the reagents and conditions.[13][14] Begin by systematically evaluating the following:
-
Reagent Integrity: Confirm that the this compound has been stored correctly at -20°C in a desiccated environment to prevent degradation from moisture.[1][15][16] Allow the vial to warm to room temperature before opening to prevent condensation.[15]
-
Reaction Conditions: Verify the pH, buffer components, and molar ratios for each reaction step. The two ends of the linker have different optimal pH requirements.
-
Biomolecule Reactivity: Ensure the target functional groups on your biomolecules (amines for the TFP ester step, aminooxy/hydrazide for the aldehyde step) are available and reactive.
Q3: What are the optimal reaction conditions for the TFP ester end?
The TFP ester reacts with non-protonated primary amines.[17]
-
pH: The optimal pH range is typically between 7.2 and 9.0.[16][17][18] A common starting point is a sodium bicarbonate or borate (B1201080) buffer at pH 8.3-8.5.[17] While TFP esters are more stable than NHS esters, higher pH will still increase the rate of hydrolysis, which is a competing side reaction.[8]
-
Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate.[17][18] Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they will compete with the target molecule for reaction with the TFP ester.[14][17]
-
Molar Ratio: Use a molar excess of the TFP ester linker over the target amine. A starting point of a 5:1 to 10:1 molar ratio of linker-to-protein is recommended.[15][18]
Q4: What are the optimal reaction conditions for the benzaldehyde end?
The condensation reaction between an aldehyde and an aminooxy or hydrazide group is most efficient under slightly acidic conditions.
-
pH: The optimal pH for oxime or hydrazone formation is typically between 4.5 and 6.0.[9][19] Reaction efficiency can decrease substantially at a pH greater than 6.0.[9]
-
Concentration: The reaction kinetics are concentration-dependent. For protein concentrations below 10 µM, the concentration of the aminooxy- or hydrazide-containing molecule should be above 500 µM to ensure the reaction proceeds to completion.[9]
Q5: Can I perform the conjugation as a one-pot reaction?
This is not recommended due to the conflicting pH optima for the two reactive ends. The TFP ester requires a basic pH (7.2-9.0) for efficient reaction with amines, while the aldehyde requires an acidic pH (4.5-6.0) for efficient ligation with aminooxy groups. A sequential, two-step protocol with buffer exchange or purification of the intermediate is necessary for good yields.
Troubleshooting Guide for Low Conjugation Efficiency
Problem Area 1: TFP Ester-Amine Conjugation Step
| Question / Issue | Potential Cause | Recommended Solution |
| Low or no reaction with my protein/peptide. | Hydrolysis of TFP Ester: The ester was prematurely hydrolyzed by moisture before or during the reaction. | Ensure the linker is stored in a desiccator at -20°C.[1][16] Always allow the vial to reach room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[7] |
| Suboptimal pH: The reaction pH is too low, leaving primary amines protonated and unreactive. | Increase the pH of the reaction buffer to the 8.0-8.5 range using a sodium bicarbonate or borate buffer.[17] | |
| Competing Amines in Buffer: Use of incompatible buffers like Tris or glycine. | Switch to an amine-free buffer system like PBS, HEPES, or borate buffer.[14][17] | |
| Inaccessible Amine Groups: The target lysine residues or N-terminus on the protein are buried within the protein's folded structure. | Consider protein denaturation/renaturation if feasible. Alternatively, use a linker with a longer PEG spacer to overcome steric hindrance.[11][20] | |
| Incorrect Molar Ratio: Insufficient amount of the linker was used. | Increase the molar excess of the this compound to the protein. Try ratios of 10:1 or 20:1.[15] |
Problem Area 2: Aldehyde-Aminooxy/Hydrazide Conjugation Step
| Question / Issue | Potential Cause | Recommended Solution |
| Low or no reaction with my aminooxy-functionalized molecule. | Suboptimal pH: The reaction pH is too high (e.g., neutral or basic), which significantly slows the rate of oxime/hydrazone formation.[9][19] | After conjugating the TFP ester and purifying the intermediate, perform the second step in a buffer with a pH of 4.5-6.0 (e.g., MES or acetate (B1210297) buffer). |
| Low Reactant Concentrations: The reaction is slow due to low concentrations of the aldehyde-tagged protein or the aminooxy/hydrazide payload. | Increase the concentration of both reactants. If protein concentration is low (<10 µM), ensure the aminooxy/hydrazide molecule is in significant excess (>500 µM).[9] | |
| Instability of the Aldehyde: The aldehyde group may be susceptible to oxidation over long periods. | Use the purified aldehyde-functionalized intermediate as soon as possible after its preparation. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the two-step conjugation protocol.
| Parameter | TFP Ester Reaction (Step 1) | Aldehyde Reaction (Step 2) |
| Target Functional Group | Primary Amine (-NH₂) | Aminooxy (-ONH₂) / Hydrazide (-NHNH₂) |
| Optimal pH Range | 7.2 - 9.0[16][17] | 4.5 - 6.0[9][19] |
| Recommended Buffer | PBS, Borate, Bicarbonate[17][18] | MES, Acetate |
| Incompatible Buffers | Tris, Glycine (any primary amine)[14][17] | Buffers outside the optimal pH range |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 20:1[15] | 1:10 (Protein:Payload) or higher[9] |
| Reaction Temperature | Room Temp (20-25°C) or 4°C[18][20] | 25-37°C[9] |
| Typical Reaction Time | 1-4 hours or overnight at 4°C[18][20] | 2-12 hours[9] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein and an Aminooxy-Payload
This protocol outlines the conjugation of a protein (containing primary amines) to an aminooxy-functionalized payload molecule using this compound.
Step 1: Reaction of TFP Ester with Protein Amines
-
Prepare Protein Solution: Dissolve the amine-containing protein in an amine-free reaction buffer (e.g., 100 mM PBS, pH 8.0) to a concentration of 1-5 mg/mL.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Initiate Conjugation: Add a 10-fold molar excess of the linker stock solution to the protein solution. Add the linker dropwise while gently stirring to prevent precipitation.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify Intermediate: Remove excess, unreacted linker using size-exclusion chromatography (e.g., a desalting column) equilibrated with the buffer for Step 2 (e.g., 100 mM MES buffer, pH 5.5).
Step 2: Reaction of Aldehyde with Aminooxy-Payload
-
Prepare Payload Solution: Dissolve the aminooxy-functionalized payload in the same buffer as the purified protein-linker intermediate (100 mM MES, pH 5.5).
-
Initiate Conjugation: Combine the purified aldehyde-functionalized protein with the aminooxy-payload. Use a molar excess of the payload (e.g., 10- to 50-fold excess) to drive the reaction.
-
Incubate: Allow the reaction to proceed for 2-12 hours at 25-37°C.[9] The optimal time may need to be determined empirically.
-
Purify Final Conjugate: Remove excess payload and any unreacted protein using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis.
-
Characterize: Analyze the final purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.
Visualizations
Caption: Two-step conjugation workflow using this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 4. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 2055105-36-5 [m.chemicalbook.com]
- 11. precisepeg.com [precisepeg.com]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. precisepeg.com [precisepeg.com]
- 19. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation with Ald-Ph-PEG12-TFP Ester
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent protein aggregation during labeling with Ald-Ph-PEG12-TFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a chemical crosslinker with three key components:
-
Ald-Ph (Benzaldehyde): A terminal aldehyde group that can react with specific functional groups like aminooxy groups.
-
PEG12 (Polyethylene Glycol): A 12-unit polyethylene (B3416737) glycol spacer. The hydrophilic nature of the PEG chain increases the water solubility of the molecule and the resulting conjugate.[1][2]
-
TFP ester (Tetrafluorophenyl ester): An amine-reactive functional group that efficiently reacts with primary amines (like the side chain of lysine (B10760008) residues) on proteins to form stable amide bonds.[2][3] TFP esters are generally more stable in aqueous solutions and less prone to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[3]
Q2: What are the primary causes of protein aggregation during labeling with this compound?
A2: Protein aggregation during labeling can stem from several factors:
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[4]
-
Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing additives can compromise protein stability.[5][6][7]
-
Over-labeling: A high molar ratio of the TFP ester to the protein can lead to the modification of numerous surface lysines, altering the protein's surface charge and leading to aggregation.[5]
-
Hydrophobicity of the Label: While the PEG12 spacer in this compound enhances hydrophilicity, extensive labeling can still introduce changes to the protein surface that may promote aggregation.
-
Presence of Impurities: Small amounts of aggregated protein in the initial sample can act as seeds, accelerating the aggregation process.[4]
-
Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can induce mechanical stress, leading to protein unfolding and aggregation.[8]
Q3: How does the pH of the reaction buffer affect the labeling process and protein stability?
A3: The pH of the reaction buffer is a critical parameter. TFP esters react with unprotonated primary amines. The labeling reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[5] However, some proteins may be less stable at higher pH values.[5] It is crucial to find a balance where the labeling reaction is efficient, and the protein remains stable. If your protein is known to be unstable at higher pH, a buffer closer to physiological pH (7.4) may be necessary, though this might slow down the reaction.[5] Proteins are often least soluble at their isoelectric point (pI), so it's advisable to work at a pH at least one unit above or below the pI of your protein.[9]
Q4: What is the recommended molar ratio of this compound to protein?
A4: The optimal molar ratio is protein-dependent and should be determined empirically. A high dye-to-protein ratio can increase the risk of aggregation due to over-labeling.[5] It is recommended to start with a lower molar excess of the labeling reagent and perform a titration to find the ideal ratio that achieves the desired degree of labeling without causing significant aggregation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation during or after the labeling reaction. | High protein concentration. | Decrease the protein concentration during the labeling reaction. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled protein.[4] |
| Suboptimal buffer conditions (pH, ionic strength). | Optimize the buffer pH to ensure it is not near the protein's isoelectric point (pI).[9] Adjust the ionic strength; for some proteins, increasing the salt concentration (e.g., to 150 mM NaCl) can reduce aggregation.[4] | |
| Over-labeling. | Reduce the molar ratio of this compound to the protein. Perform a titration experiment to find the optimal ratio.[4] | |
| Increased turbidity or presence of soluble aggregates detected by DLS or SEC. | Early signs of aggregation. | Systematically screen different buffer components and additives to improve protein stability.[4] Consider performing the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, which may require a longer reaction time.[5] |
| Hydrophobic interactions. | Although the PEG12 chain adds hydrophilicity, consider adding stabilizing excipients like sugars (sucrose, trehalose) or polyols (glycerol) to the buffer.[9] | |
| Low labeling efficiency. | Inefficient reaction conditions. | Ensure the buffer pH is within the optimal range for TFP ester reactivity (pH 7.2-8.5).[5] Confirm that the buffer is free of primary amines (e.g., Tris), which will compete with the protein for reaction with the TFP ester.[10] |
| Hydrolysis of the TFP ester. | Prepare the this compound solution immediately before use. TFP esters are moisture-sensitive.[11] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation: Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH between 7.2 and 8.0.[5] Adjust the protein concentration to 1-5 mg/mL.[5]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[5]
-
Labeling Reaction:
-
Slowly add the dissolved this compound to the protein solution with gentle mixing.[5]
-
The molar ratio of the ester to the protein should be optimized, but a starting point of 10:1 to 20:1 can be used.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[5] Protect the reaction from light if the final application is fluorescence-based.
-
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule with a primary amine, such as 1 M Tris-HCl, can be added to a final concentration of 50-100 mM.[11]
-
Purification: Remove the unreacted this compound and any byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Buffer Screening to Minimize Aggregation
-
Prepare a series of buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5) using non-amine containing buffers like PBS or HEPES.
-
Prepare another series of buffers at the optimal pH with varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM NaCl).[10]
-
Test stabilizing additives. Prepare buffers containing different concentrations of additives. Refer to the table below for suggestions.
-
Perform small-scale labeling reactions in each buffer condition.
-
Monitor for aggregation by visual inspection, measuring turbidity at 340 nm, or using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).
-
Select the buffer condition that results in the highest labeling efficiency with the least amount of aggregation.
Quantitative Data Summary
Table 1: Common Stabilizing Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein conformation. | [9] |
| Sucrose/Trehalose | 0.25-1 M | Preferential exclusion, stabilizing the native state of the protein. | [9] |
| Arginine/Glutamate | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic regions. | [9] |
| Sodium Chloride (NaCl) | 50-500 mM | Shields electrostatic interactions that can lead to aggregation. | [10] |
| Non-ionic Detergents (e.g., Tween 20) | 0.01-0.1% (v/v) | Can help solubilize proteins and prevent hydrophobic aggregation. | [9] |
Visualizations
Caption: Experimental workflow for protein labeling and troubleshooting aggregation.
Caption: Key factors contributing to and preventing protein aggregation.
References
- 1. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 2. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. condensates.com [condensates.com]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantorsciences.com [avantorsciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: TFP Esters in Bioconjugation
Welcome to the technical support center for 2,3,5,6-Tetrafluorophenyl (TFP) esters. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address specific issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are TFP esters and why are they used in bioconjugation?
A1: Tetrafluorophenyl (TFP) esters are amine-reactive chemical groups used to create stable amide bonds with primary amines on biomolecules like proteins, peptides, and amine-modified oligonucleotides.[1][2] They are a popular alternative to N-hydroxysuccinimide (NHS) esters because they exhibit greater stability in aqueous solutions, particularly at the basic pH levels required for efficient amine labeling.[2][3][4] This enhanced stability often leads to more efficient and reproducible conjugation outcomes.[3]
Q2: What is the primary side reaction when using TFP esters?
A2: The primary and most significant side reaction is hydrolysis, where the TFP ester reacts with water instead of the target amine.[5][6] This reaction converts the ester into a non-reactive carboxylic acid and releases tetrafluorophenol (TFP), rendering the labeling reagent inactive. The rate of this hydrolysis reaction increases with pH.[5]
Q3: How does the stability of TFP esters compare to the more common NHS esters?
A3: TFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous buffers than NHS esters.[1][2][7] This increased stability is particularly notable at the slightly basic pH conditions (pH 7.5-9.0) typically used for amine labeling. While an NHS ester may have a half-life of minutes at pH 8, a TFP ester is stable for several hours under similar conditions.[1][7] Some studies have shown that TFP esters have a nearly 10-fold longer half-life than NHS esters at pH 10.[4][5]
Q4: What is the optimal pH for TFP ester conjugation reactions?
A4: The optimal pH for TFP ester conjugations is typically slightly basic, in the range of 8.0 to 9.0.[7][8] This pH is a compromise: it needs to be high enough to ensure that a significant portion of the primary amines (e.g., the ε-amino group of lysine (B10760008), pKa ≈ 10.5) are deprotonated and nucleophilic, but not so high that the competing hydrolysis reaction dominates.[5][8]
Q5: What types of buffers should be used for TFP ester reactions?
A5: It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the TFP ester, significantly reducing conjugation efficiency.[6][9] Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate (B1201080) buffers, adjusted to the desired pH (7-9).[6]
Q6: Can I prepare and store stock solutions of TFP esters?
A6: TFP esters are moisture-sensitive and readily hydrolyze.[6] Therefore, stock solutions should be prepared immediately before use in an anhydrous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[6][10] While stock solutions in anhydrous solvents can sometimes be stored for a few days if kept frozen and protected from moisture, it is best practice to prepare them fresh for each experiment to ensure maximum reactivity.[6]
Troubleshooting Guide
This guide addresses common problems encountered during bioconjugation with TFP esters.
Issue 1: Low or No Conjugation Efficiency
Q: My conjugation yield is very low or I'm not seeing any product. What could be the cause?
A: Low conjugation efficiency is the most common issue and can stem from several factors.
-
Possible Cause 1: Hydrolysis of the TFP Ester
-
Explanation: The TFP ester may have been inadvertently hydrolyzed before or during the reaction. TFP esters are highly sensitive to moisture.[6]
-
Recommended Solutions:
-
Proper Handling: Always allow the TFP ester reagent vial to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing inside the cold vial, which would cause rapid hydrolysis.[6][10]
-
Fresh Stock Solution: Prepare the stock solution of the TFP ester in anhydrous DMSO or DMF immediately before starting the conjugation reaction.[6] Do not use previously prepared stock solutions that may have been exposed to moisture.
-
Minimize Aqueous Exposure: Add the dissolved TFP ester to the biomolecule solution immediately after preparation.
-
-
-
Possible Cause 2: Incompatible Buffer Components
-
Explanation: The reaction buffer may contain nucleophiles that compete with the target amines. Primary amines are the most common culprits.
-
Recommended Solutions:
-
Use Amine-Free Buffers: Ensure your buffer is free of primary amines like Tris or glycine.[9] Switch to a recommended buffer such as PBS, HEPES, or borate.[6]
-
Buffer Exchange: If your protein or biomolecule is stored in an incompatible buffer, perform a buffer exchange using dialysis, desalting columns, or ultrafiltration before starting the conjugation.[9]
-
-
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Explanation: The reaction pH, reagent concentrations, or incubation time may not be optimal.
-
Recommended Solutions:
-
Optimize pH: Verify the pH of your reaction buffer is within the optimal range (pH 8.0-9.0).[8]
-
Increase Molar Excess: If the biomolecule concentration is low (< 2 mg/mL), a higher molar excess of the TFP ester (e.g., 20- to 50-fold) may be required to drive the reaction forward. For higher protein concentrations (≥ 5 mg/mL), a 10-fold molar excess is a good starting point.[6][11]
-
Extend Incubation Time: While reactions are often complete within an hour at room temperature, extending the incubation time (e.g., 2-4 hours or overnight at 4°C) can sometimes improve yields, especially for less reactive amines.[6]
-
-
Issue 2: Precipitate Forms During or After Labeling
Q: My protein precipitated out of solution after I added the TFP ester. Why did this happen?
A: Protein precipitation is often a sign of over-labeling or changes in solubility.
-
Possible Cause: Over-labeling of the Protein
-
Explanation: TFP esters can react with multiple lysine residues and the N-terminus of a protein. The addition of too many labels, especially if the label is hydrophobic, can alter the protein's net charge, isoelectric point (pI), and overall solubility, leading to aggregation and precipitation.[12] The TFP leaving group itself can also increase the hydrophobicity of the reaction environment.[5]
-
Recommended Solutions:
-
Reduce Molar Excess: Decrease the molar ratio of TFP ester to protein in the reaction. Start with a lower ratio (e.g., 5:1) and titrate up as needed.
-
Shorten Reaction Time: Reduce the incubation time to limit the extent of the reaction.
-
Perform Reaction on Ice: Lowering the reaction temperature (e.g., incubating on ice for 2 hours) can slow down the reaction rate and provide better control.[6]
-
-
Issue 3: Inconsistent Results Between Experiments
Q: I am getting variable conjugation efficiency from batch to batch. What is causing this inconsistency?
A: Inconsistent results are often traced back to the handling of the moisture-sensitive TFP ester.
-
Possible Cause: Variable Hydrolysis of TFP Ester
-
Explanation: Minor, unnoticed differences in reagent handling can lead to varying degrees of TFP ester hydrolysis, which directly impacts the concentration of active reagent available for conjugation.
-
Recommended Solutions:
-
Standardize Handling Protocol: Be meticulous about allowing the reagent vial to warm to room temperature before every use.[10]
-
Use Fresh Solvent: Use fresh, high-quality anhydrous DMSO or DMF from a recently opened bottle or one that has been properly stored to prevent water absorption.
-
Aliquot Reagent: If you purchase TFP ester in a large quantity, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) upon receipt. This minimizes the number of times the main stock is exposed to air.
-
-
Quantitative Data: TFP vs. NHS Ester Stability
TFP esters demonstrate superior hydrolytic stability compared to NHS esters, which is a key advantage in bioconjugation. The following table summarizes the half-life (t½) for the hydrolysis of TFP and NHS ester-activated surfaces at various pH values.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) | Stability Advantage |
| 7.0 | ~1800 | ~420 | ~4.3x longer |
| 8.0 | ~600 | ~180 | ~3.3x longer |
| 10.0 | ~360 | ~39 | ~9.2x longer |
| (Data adapted from a study on self-assembled monolayers, which reflects the relative stability of the ester linkages.[5]) |
Experimental Protocols
General Protocol for Protein Labeling with a TFP Ester
This protocol provides a starting point for conjugating a TFP ester reagent to an antibody (IgG) but can be adapted for other proteins.
1. Materials and Preparation:
-
Protein: Prepare the protein (e.g., IgG) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If the protein is in a buffer containing Tris or glycine, perform a buffer exchange into the reaction buffer.
-
TFP Ester Reagent: Allow the vial of TFP ester to warm completely to room temperature before opening.
-
Solvent: Anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[8]
2. Reaction Procedure:
-
Immediately before use, prepare a 10 mg/mL stock solution of the TFP ester in anhydrous DMSO or DMF.[10]
-
Calculate the volume of TFP ester solution needed for the desired molar excess (e.g., a 10- to 20-fold molar excess over the protein).
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the TFP ester stock solution.[8]
-
Incubate the reaction at room temperature for 1 hour or on ice for 2 hours, with continuous stirring.[6][11] Protect from light if the label is a fluorophore.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl). Incubate for 15-30 minutes at room temperature.[6][10]
3. Purification of the Conjugate:
-
Separate the labeled protein from the unreacted TFP ester and the TFP byproduct by passing the reaction mixture over a desalting column.[8]
-
Collect the fractions containing the purified protein conjugate. The labeled protein typically elutes in the void volume.
4. Characterization:
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the label (if applicable, e.g., a fluorescent dye).
-
Calculate the Degree of Labeling (DOL) to determine the average number of label molecules conjugated per protein molecule.
Visual Diagrams
Reaction Pathway
The following diagram illustrates the intended bioconjugation reaction of a TFP ester with a primary amine on a biomolecule and the competing hydrolysis side reaction.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting low conjugation yield.
References
- 1. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Optimizing reaction pH for Ald-Ph-PEG12-TFP ester with amines
Welcome to the technical support center for Ald-Ph-PEG12-TFP ester. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions with amines. Here you will find troubleshooting advice and frequently asked questions to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH for the reaction between the Tetrafluorophenyl (TFP) ester group of this compound and a primary amine is in the range of 7.5 to 9.0.[1][2] TFP esters are more stable at basic pH values compared to N-hydroxysuccinimide (NHS) esters, making them less susceptible to hydrolysis during conjugation.[3][4][5][6] While the reaction can proceed at a neutral pH, efficiency is generally lower. For specific applications, such as labeling the N-terminus of a protein, a pH closer to neutral may provide more specific labeling.[1]
Q2: Which buffer systems are recommended for this reaction?
A2: Amine-free buffers are crucial to prevent competition with your target amine. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer at a concentration of 50-100 mM.[7][8] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will react with the TFP ester and reduce conjugation efficiency.[1][9]
Q3: My this compound is not dissolving well in my aqueous buffer. What should I do?
A3: TFP esters can be more hydrophobic than their NHS ester counterparts.[2][3] To improve solubility, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding it to the aqueous reaction buffer.[2][7]
Q4: How does the reactivity of the aldehyde group on this compound affect my reaction with amines?
A4: The benzaldehyde (B42025) group on this linker can also react with primary amines to form an imine (Schiff base). This reaction has a different optimal pH profile. While imine formation can occur at a basic pH (8-9), it is often most efficient under slightly acidic conditions (pH 4.5-6).[10] At the optimal pH for the TFP ester reaction (pH 7.5-9.0), the reaction with the aldehyde may be slower. If you wish to favor the TFP ester reaction, maintaining the pH in the 7.5-8.5 range is recommended.
Q5: How can I quench the reaction?
A5: To stop the conjugation reaction, you can add a buffer containing a high concentration of a primary amine, such as Tris or glycine. This will react with any remaining unreacted TFP ester.[11][12] Alternatively, 1.5 M hydroxylamine (B1172632) at pH 8.5 can be used to terminate the reaction.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The reaction pH is too low for efficient TFP ester-amine coupling or too high, leading to some hydrolysis. | Optimize the reaction pH within the 7.5-9.0 range. A pH of 8.3-8.5 is often a good starting point.[13] |
| Hydrolysis of TFP ester: Although more stable than NHS esters, TFP esters can still hydrolyze at high pH over extended periods. | Prepare the TFP ester solution immediately before use. Avoid prolonged storage of the reagent in aqueous solutions.[8] | |
| Presence of competing amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange of your amine-containing sample into an amine-free buffer like PBS, borate, or carbonate buffer before adding the TFP ester.[8][9] | |
| Poor solubility of the reagent: The hydrophobic nature of the TFP ester is preventing it from reacting efficiently in the aqueous buffer. | Dissolve the this compound in a small amount of a compatible organic solvent (e.g., DMSO, DMF) before adding it to the reaction mixture.[2][7] | |
| Protein Aggregation After Conjugation | Conformational changes: The conjugation process has altered the protein's structure, leading to aggregation. | Screen different buffer conditions (e.g., varying ionic strength). Consider including excipients like arginine or polysorbate in the reaction mixture. Lowering the reaction temperature may also help.[12] The hydrophilic PEG chain on the linker is designed to improve solubility. |
| Non-specific Binding or Side Reactions | Reaction with the aldehyde group: The amine is reacting with the benzaldehyde in addition to the TFP ester. | To favor the TFP ester reaction, maintain the pH between 7.5 and 8.5. If you need to exclusively react the TFP ester, consider protecting the aldehyde group, though this adds complexity to the workflow. |
| Reaction with other nucleophiles: At higher pH, other nucleophilic groups on the protein (e.g., thiols) might show some reactivity. | While TFP esters are highly selective for primary amines, working at the lower end of the recommended pH range (around 7.5) can help minimize potential side reactions. |
Data Summary
| Parameter | Recommended Range/Value | Reference |
| Optimal Reaction pH for TFP Ester | 7.5 - 9.0 | [1][2] |
| Optimal Reaction pH for Aldehyde (Imine Formation) | 4.5 - 6.0 (most efficient), 8.0 - 9.0 (can also occur) | [10] |
| Recommended Buffers | PBS, Borate, Carbonate/Bicarbonate (50-100 mM) | [7][8] |
| Incompatible Buffers | Tris, Glycine (or any buffer with primary amines) | [1][9] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C for sensitive molecules | [7] |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C | [7] |
Experimental Protocol: General Procedure for Conjugation of this compound to a Protein
1. Preparation of Protein Solution:
- Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0) at a concentration of 2-10 mg/mL.
- If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis, a desalting column, or ultrafiltration.[8]
2. Preparation of this compound Solution:
- Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
- Immediately before use, dissolve the required amount of the TFP ester in a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[7]
3. Conjugation Reaction:
- While gently vortexing the protein solution, add the desired molar excess of the dissolved this compound. A 5-20 fold molar excess of the TFP ester over the protein is a common starting point, but this should be optimized for your specific application.
- Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7] The optimal time may need to be determined empirically.
4. Quenching the Reaction (Optional):
- To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[12] Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
- Remove unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration. The purification method will depend on the scale of your reaction and the properties of your conjugate.
6. Characterization:
- Analyze the purified conjugate to determine the degree of labeling and confirm successful conjugation. Techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry can be employed.
Visual Guides
Caption: Reaction of TFP ester with a primary amine.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
Technical Support Center: Purification of Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on methods for removing unreacted Ald-Ph-PEG12-TFP ester following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to remove the unreacted excess?
This compound is a heterobifunctional crosslinker. It contains a TFP (2,3,5,6-tetrafluorophenyl) ester that reacts with primary amines on biomolecules, and an aldehyde group that can be used for other conjugation chemistries. The PEG12 (polyethylene glycol) spacer increases the hydrophilicity of the resulting conjugate. It is crucial to remove any unreacted this compound from the reaction mixture to ensure the purity of the final bioconjugate. Excess crosslinker can interfere with downstream applications and analytics by reacting with other molecules or giving false positive results.
Q2: How can I quench the reaction to deactivate unreacted this compound?
Before purification, it is advisable to quench the reaction to deactivate any remaining TFP esters. This can be achieved by adding a quenching reagent with a primary amine, such as Tris or glycine (B1666218), to a final concentration of 20-50 mM.[1] Incubate the reaction mixture for an additional 15-30 minutes at room temperature to allow the quenching reagent to react with the excess TFP ester.
Q3: What are the primary methods for removing unreacted this compound?
The most common and effective methods for removing small molecules like unreacted this compound from larger bioconjugates are based on differences in size and physicochemical properties. These include:
-
Size Exclusion Chromatography (SEC) / Desalting: A rapid and effective method for separating molecules based on their size.
-
Dialysis / Ultrafiltration: Techniques that separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cut-off (MWCO).
-
Solid-Phase Extraction (SPE): A method that separates molecules based on their affinity for a solid stationary phase.
Q4: How do I choose the most suitable purification method for my experiment?
The choice of purification method depends on several factors, including the size of your target biomolecule, the required purity, sample volume, and available equipment. The flowchart below provides a decision-making guide to help you select the most appropriate method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of TFP ester: The TFP ester is sensitive to moisture and can hydrolyze, rendering it inactive. 2. Incorrect reaction pH: The optimal pH for TFP ester reactions with primary amines is typically between 7.5 and 8.5. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your biomolecule for reaction with the TFP ester. 4. Low protein concentration: Dilute protein solutions can lead to slower reaction kinetics. | 1. Use anhydrous solvents (e.g., DMSO, DMF) to prepare the this compound stock solution. Allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare fresh solutions immediately before use. 2. Ensure your reaction buffer is within the optimal pH range. Use buffers such as phosphate-buffered saline (PBS), borate, or carbonate. 3. Perform a buffer exchange to an amine-free buffer before starting the conjugation. 4. If possible, concentrate your protein solution before the reaction. |
| Precipitation of the Bioconjugate During or After Purification | 1. Change in buffer conditions: The purification process may introduce a buffer in which the conjugate is less soluble. 2. Increased hydrophobicity: The attached Ald-Ph-PEG12 linker might alter the solubility of your biomolecule. | 1. Ensure the purification buffer is compatible with your bioconjugate. Consider adding solubilizing agents like arginine or non-ionic detergents if necessary. 2. The PEG12 spacer is hydrophilic and generally improves solubility. However, if precipitation occurs, screen different buffer conditions (pH, ionic strength) to find an optimal storage buffer. |
| Incomplete Removal of Unreacted this compound | 1. Inappropriate purification method: The chosen method may not be suitable for the size difference between your biomolecule and the linker. 2. Incorrect parameters for the chosen method: For example, using a dialysis membrane with too high a Molecular Weight Cut-Off (MWCO) or an inappropriate column for SEC. | 1. Re-evaluate your purification strategy based on the properties of your biomolecule and the linker. 2. Optimize the parameters of your purification method. For dialysis, choose a membrane with a MWCO that is significantly smaller than your biomolecule but large enough to allow the unreacted linker to pass through (see table below). For SEC, ensure the column resin is appropriate for the size separation required. |
Data Presentation
The following table summarizes key quantitative parameters for the recommended purification methods to remove unreacted this compound (Molecular Weight: 897.9 g/mol ).
| Purification Method | Key Parameter | Recommended Value/Type | Rationale |
| Size Exclusion Chromatography (SEC) | Resin Type | Sephadex G-25 | This resin has an exclusion limit of approximately 5,000 Da, which is ideal for separating the small this compound (897.9 Da) from larger biomolecules.[2][3] |
| Column Type | PD-10 Desalting Columns | Pre-packed and convenient for rapid buffer exchange and removal of small molecules from samples up to 2.5 mL. | |
| Dialysis | Membrane MWCO | 1-3 kDa | A 1-3 kDa MWCO is recommended to ensure efficient removal of the 897.9 Da linker while retaining the larger bioconjugate. A general rule is to select a membrane with an MWCO that is 1/3 to 1/2 the molecular weight of the molecule to be retained. |
| Solid-Phase Extraction (SPE) | Stationary Phase | Reversed-phase (e.g., C18) | Can be effective for separating the more hydrophobic bioconjugate from the unreacted, more hydrophilic PEG linker, depending on the nature of the biomolecule. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Desalting Column (Size Exclusion Chromatography)
This protocol is suitable for rapid removal of the small this compound from a much larger biomolecule.
Materials:
-
PD-10 Desalting Column (containing Sephadex G-25 resin)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Reaction mixture containing the bioconjugate and unreacted linker
-
Collection tubes
Procedure:
-
Column Preparation:
-
Remove the top and bottom caps (B75204) of the PD-10 column.
-
Place the column in a collection tube.
-
Allow the storage solution to drain completely by gravity.
-
-
Column Equilibration:
-
Equilibrate the column by adding 25 mL of the desired elution buffer.
-
Allow the buffer to drain completely by gravity. Discard the flow-through.
-
-
Sample Application:
-
Apply the reaction mixture (up to 2.5 mL) to the top of the resin bed.
-
Allow the sample to enter the resin bed completely.
-
-
Elution:
-
Place a clean collection tube under the column.
-
Add the elution buffer and collect the eluate containing the purified bioconjugate. The larger bioconjugate will elute first, while the smaller, unreacted linker will be retained by the resin and elute later.
-
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is ideal for removing the small linker from a larger biomolecule when sample dilution is not a major concern.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)
-
Dialysis buffer (e.g., PBS)
-
Reaction mixture
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare Dialysis Membrane:
-
If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). For dialysis cassettes, they are typically ready to use.
-
-
Load Sample:
-
Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Securely close the tubing or cassette.
-
-
Dialysis:
-
Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for optimal results.
-
-
Buffer Exchange:
-
For efficient removal of the unreacted linker, perform at least two to three changes of the dialysis buffer.
-
-
Sample Recovery:
-
Carefully remove the dialysis bag/cassette from the buffer and recover the purified bioconjugate.
-
Protocol 3: Removal of Unreacted this compound using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for using reversed-phase SPE to separate a bioconjugate from the unreacted linker. Optimization will be required based on the specific properties of the bioconjugate.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol (B129727) or acetonitrile)
-
Equilibration solvent (e.g., water or aqueous buffer)
-
Wash solvent (a weak solvent that will not elute the bioconjugate)
-
Elution solvent (a strong solvent to elute the bioconjugate)
-
Reaction mixture
Procedure:
-
Conditioning:
-
Pass the conditioning solvent through the SPE cartridge to activate the stationary phase.
-
-
Equilibration:
-
Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
-
Sample Loading:
-
Load the reaction mixture onto the SPE cartridge. The bioconjugate and potentially the unreacted linker will bind to the stationary phase.
-
-
Washing:
-
Pass the wash solvent through the cartridge to remove any unbound impurities. The unreacted, more hydrophilic PEG linker may be washed away at this stage with a carefully selected wash solvent.
-
-
Elution:
-
Pass the elution solvent through the cartridge to desorb and collect the purified bioconjugate.
-
Mandatory Visualization
Caption: Decision tree for selecting a purification method.
References
Addressing solubility issues of Ald-Ph-PEG12-TFP ester in experimental setups
Welcome to the technical support center for Ald-Ph-PEG12-TFP ester. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using this reagent in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing three key components:
-
An aldehyde group (Ald-Ph) , which can react with aminooxy or hydrazine-containing molecules to form stable oxime or hydrazone bonds, respectively.
-
A polyethylene glycol (PEG) spacer (PEG12) , a hydrophilic chain of 12 PEG units that enhances the solubility of the molecule in aqueous solutions and reduces non-specific interactions.[1][2][3]
-
A tetrafluorophenyl (TFP) ester , an amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1][4]
This reagent is commonly used in bioconjugation and drug delivery for applications such as antibody-drug conjugate (ADC) development, protein modification, and surface functionalization.[2][5]
Q2: What are the advantages of using a TFP ester over a more common NHS ester?
TFP esters offer several advantages over N-hydroxysuccinimide (NHS) esters:
-
Greater Hydrolytic Stability: TFP esters are significantly less susceptible to hydrolysis in aqueous solutions, particularly at the neutral to basic pH ranges typically used for amine conjugations.[4][6] This leads to a longer half-life in solution, allowing for more consistent and efficient reactions.
-
Higher Reactivity at Optimal pH: While both react with amines, TFP esters are more reactive than NHS esters in their optimal pH range of 7.5-8.0.[7]
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and reactivity of the reagent, please adhere to the following storage and handling guidelines:
-
Storage: Upon receipt, store the vial at -20°C under desiccated conditions.[4]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the TFP ester. For preparing stock solutions, use an anhydrous water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8] Unused stock solutions in anhydrous solvents can be stored at -20°C for several days, but it is highly recommended to prepare fresh solutions for each experiment.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Q: I am having trouble dissolving the this compound. What should I do?
A: Solubility issues can arise due to the hydrophobic nature of the TFP group.[9] The PEG12 chain enhances water solubility, but an organic co-solvent is often necessary.
Recommended Solvents:
-
Primary Recommendation: Start by dissolving the reagent in a dry, water-miscible organic solvent such as DMSO or DMF.[8]
-
Alternative Solvents: Acetonitrile or N,N'-dimethylacetamide (DMAC) can also be used.
Troubleshooting Steps:
-
Ensure your organic solvent is anhydrous (e.g., molecular sieve-treated).
-
Prepare a concentrated stock solution in the organic solvent first (e.g., 10-50 mg/mL).
-
Add the stock solution dropwise to your aqueous reaction buffer while vortexing to avoid precipitation.
-
If precipitation occurs, try reducing the final concentration of the reagent in the aqueous buffer or increasing the percentage of the organic co-solvent if your experiment can tolerate it.
| Solvent | Suitability | Notes |
| DMSO | Excellent | Water-miscible. Ensure it is anhydrous. |
| DMF | Excellent | Water-miscible. Ensure it is anhydrous and fresh. |
| Water/PBS | Poor | Direct dissolution is not recommended. |
| Ethanol/Methanol | Moderate | May be used, but DMSO/DMF are generally better. |
This table provides general guidance. It is recommended to perform a small-scale solubility test with your specific solvent and buffer system.
Issue 2: Low Conjugation Efficiency or No Reaction
Q: My conjugation reaction with an amine-containing molecule is showing low yield or has failed. What are the possible causes and solutions?
A: Low conjugation efficiency can be due to several factors, from reagent quality to reaction conditions.
Potential Causes and Solutions:
-
Hydrolyzed TFP Ester: The TFP ester is sensitive to moisture.
-
Solution: Always use fresh or properly stored reagent. Prepare stock solutions immediately before use.[8] Ensure all solvents and buffers are free of contaminants. Signs of hydrolysis include a drop in pH of the reaction mixture.
-
-
Incorrect pH of Reaction Buffer: TFP esters have an optimal pH range for reacting with amines.
-
Solution: The optimal pH for TFP ester conjugation is slightly basic, typically between 7.5 and 8.0.[7] Reactions at a pH below 7.0 will be significantly slower.
-
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines will compete with your target molecule for reaction with the TFP ester.
-
Solution: Avoid using buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[8] Instead, use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.
-
-
Insufficient Molar Excess of the Reagent:
-
Solution: For reactions with proteins, a 10- to 50-fold molar excess of the this compound over the protein is recommended.[8] The optimal ratio will depend on the number of available amines on your target molecule and should be determined empirically.
-
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH of 7.5-8.0.
-
The protein concentration should ideally be 1-10 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.
-
Incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.
-
-
Quench the Reaction:
-
Add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted TFP ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Visual Guides
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting low conjugation efficiency.
References
- 1. This compound CAS#: 2055105-36-5 [m.chemicalbook.com]
- 2. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 3. Ald-Ph-PEG12-TFP ester_2055105-36-5_新研博美 [xinyanbm.com]
- 4. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 5. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 6. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. precisepeg.com [precisepeg.com]
Stability of the amide bond formed by Ald-Ph-PEG12-TFP ester
Welcome to the technical support center for Ald-Ph-PEG12-TFP ester. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the amide bond formed using this reagent. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of an amide bond formed using this compound?
The amide bond is one of the most stable covalent linkages used in bioconjugation. Under physiological conditions (neutral pH), the spontaneous, non-enzymatic hydrolysis of an amide bond is extremely slow, with an estimated half-life of up to 1000 years.[1] The bond is formed when the 2,3,5,6-tetrafluorophenyl (TFP) ester group of the reagent reacts with a primary amine on a biomolecule.[2][3] This creates a highly stable conjugate suitable for a wide range of applications. While kinetically stable, the bond can be cleaved under harsh conditions such as strong acids or bases at high temperatures or through specific enzymatic activity.[4][5][6]
Q2: How does the TFP ester chemistry contribute to the stability of the conjugation process and the final amide bond?
TFP esters offer significant advantages over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters. TFP esters are more stable in aqueous solutions, particularly at the slightly basic pH required for efficient conjugation, and are less susceptible to spontaneous hydrolysis.[3][7][8] This superior stability of the TFP ester during the reaction ensures a higher yield of the desired amide-linked conjugate and fewer side products. Once formed, the resulting amide bond's stability is independent of the leaving group (TFP), possessing the inherent robustness characteristic of all amide linkages.
Q3: What primary factors can influence the stability of the amide bond in my conjugate?
While inherently stable, the longevity of the amide bond within a bioconjugate can be influenced by several factors:
-
pH: Forcing conditions, such as highly acidic (pH < 2) or highly basic (pH > 12) environments, especially when combined with heat, can catalyze the hydrolysis of amide bonds.[4][5]
-
Enzymatic Degradation: The most significant factor for in vivo or biological applications is the presence of enzymes. Proteases and amidases can recognize and specifically cleave amide bonds.[9][10] The susceptibility to enzymatic cleavage can depend on the local environment of the bond within the conjugate.
-
Temperature: Elevated temperatures can increase the rate of chemical hydrolysis, particularly at non-neutral pH.[11]
-
Intramolecular Catalysis: In rare cases, neighboring functional groups within the conjugated molecule can potentially catalyze the cleavage of the amide bond, although this is highly specific to the structure of the biomolecule.
Q4: How does the PEG12 linker component affect the stability of the conjugate?
The polyethylene (B3416737) glycol (PEG) linker provides several benefits that can indirectly enhance the overall stability and performance of the conjugate. PEGylation, the process of attaching PEG chains, is known to shield the biomolecule, which can prevent recognition and degradation by proteolytic enzymes.[12] It also increases the apparent size of the molecule, which can reduce renal clearance and extend circulation half-life.[12] While the PEG linker itself does not alter the intrinsic chemical stability of the amide bond, it can improve the conjugate's resistance to enzymatic degradation and enhance its conformational stability.[13][14]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation and stability assessment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed TFP Ester: The reagent is moisture-sensitive and may have hydrolyzed before or during the reaction.[15] | - Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[15]- Prepare reagent stock solutions in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before use.[15] |
| 2. Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the TFP ester.[15][16] | - Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer at the recommended pH.[15][16] | |
| 3. Suboptimal pH: The reaction pH is too low. Primary amines must be non-protonated to be reactive, which is favored at a slightly basic pH. | - Adjust the reaction buffer pH to a range of 7.5-9.0. The optimal pH for TFP esters is generally above 7.5.[7][17] | |
| Premature Cleavage of Conjugate | 1. Enzymatic Contamination: Samples may be contaminated with proteases from cellular lysates or other sources. | - Use protease inhibitors during purification and storage.- Work in sterile conditions and use high-purity reagents. |
| 2. Harsh Buffer Conditions: The storage or assay buffer has an extreme pH (<4 or >10). | - Ensure the conjugate is stored and used in buffers within a pH range of 4-10. For long-term storage, pH 6.0-8.0 is typical. | |
| 3. Instability of the Biomolecule: The observed degradation may be of the conjugated protein or molecule itself, not the amide linker. | - Run a control experiment with the unconjugated biomolecule under the same conditions to assess its intrinsic stability. | |
| Inconsistent Stability Assay Results | 1. Variable Plasma/Enzyme Activity: The activity of plasma or enzyme stocks can vary between batches or due to improper storage. | - Aliquot plasma and enzyme stocks to avoid repeated freeze-thaw cycles.- Standardize the source and lot of plasma used in assays.[9] |
| 2. Incomplete Reaction Quenching: The degradation reaction is not being stopped effectively at each time point. | - Immediately freeze samples at -80°C or precipitate protein with cold organic solvent (e.g., acetonitrile) to halt enzymatic activity at each time point.[9] | |
| 3. Analytical Method Issues: The analytical method (e.g., HPLC, LC-MS) is not properly resolving the intact conjugate from its degradation products. | - Optimize the chromatography gradient and mass spectrometry parameters to ensure clear separation and identification of all relevant species. |
Quantitative Data Summary
The stability of an amide bond is highly dependent on its chemical environment. The following tables provide illustrative data on factors affecting amide bond stability for general guidance. Note: This is generalized data and may not reflect the exact performance of your specific conjugate.
Table 1: Illustrative Effect of pH and Temperature on Amide Bond Half-Life (t½)
| pH | Temperature | Illustrative Half-Life (t½) | Stability |
|---|---|---|---|
| 1.0 | 37°C | Days to Weeks | Low |
| 5.0 | 37°C | Years | High |
| 7.4 | 37°C | >100 Years | Very High |
| 9.0 | 37°C | Years | High |
| 12.0 | 37°C | Days to Weeks | Low |
| 7.4 | 70°C | Months to Years | Moderate |
Table 2: Illustrative Effect of Enzymes on Conjugate Stability
| Assay Condition | Enzyme Class | Example | Effect on Amide Bond |
|---|---|---|---|
| in vitro enzymatic assay | Protease | Trypsin, Chymotrypsin | Cleavage possible if recognition site is present and accessible |
| in vitro metabolic assay | Liver Homogenate | S9 Fraction | Potential for cleavage by various metabolic enzymes.[10] |
| in vitro plasma assay | Plasma enzymes | Various proteases | Simulates physiological conditions; cleavage rate depends on the specific conjugate and species of plasma.[9] |
Experimental Protocols
Protocol 1: General Assessment of Amide Bond Stability in Buffer
This protocol assesses the chemical stability of the conjugate under pH and temperature stress.
Materials:
-
Purified conjugate of this compound
-
A series of buffers (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, borate for pH 8-9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
Analytical instrument (e.g., RP-HPLC, LC-MS)
Procedure:
-
Prepare solutions of the purified conjugate at a known concentration (e.g., 1 mg/mL) in the different pH buffers.
-
For each pH condition, divide the solution into aliquots for each time point and temperature.
-
Establish a "Time 0" sample by immediately adding quenching solution to one aliquot from each pH buffer and storing it at -80°C.
-
Place the remaining aliquots in incubators at the designated temperatures.
-
At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), remove one aliquot from each condition, add quenching solution, and immediately freeze at -80°C.
-
Once all time points are collected, analyze all samples by HPLC or LC-MS to determine the percentage of intact conjugate remaining relative to the Time 0 sample.
Protocol 2: Plasma Stability Assay
This protocol evaluates the stability of the conjugate in a more physiologically relevant matrix.[9]
Materials:
-
Purified conjugate of this compound
-
Control plasma from the desired species (e.g., human, mouse, rat), stored at -80°C
-
Incubator or water bath at 37°C
-
Cold organic solvent (e.g., acetonitrile) for protein precipitation
-
Centrifuge
-
Analytical instrument (LC-MS is preferred)
Procedure:
-
Quickly thaw the control plasma in a 37°C water bath.
-
Pre-warm the plasma to 37°C.
-
Spike the conjugate into the plasma to a final concentration of approximately 100 µg/mL.[9] Mix gently.
-
Immediately withdraw an aliquot for the "Time 0" point. Stop the reaction by adding 3 volumes of cold acetonitrile, vortexing, and placing it on ice or at -20°C.
-
Incubate the remaining plasma sample at 37°C.[9]
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots and immediately process them as described in step 4 to precipitate plasma proteins and stop the reaction.[9]
-
Centrifuge all samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and analyze it by LC-MS to quantify the amount of intact conjugate remaining.
Visual Guides and Workflows
The following diagrams illustrate key experimental and logical workflows.
Caption: Workflow for conjugation using this compound.
Caption: Troubleshooting decision tree for low conjugate stability.
Caption: Workflow for a plasma stability assay.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nhsjs.com [nhsjs.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of PEGylation on the Strength of Protein Surface Salt Bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Ald-Ph-PEG12-TFP Ester Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions to improve the yield and consistency of conjugation reactions involving Ald-Ph-PEG12-TFP ester.
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation of this compound to primary amines on proteins, peptides, or other biomolecules.
Question: Why is my conjugation yield unexpectedly low?
Answer: Low conjugation yield is a common issue that can stem from several factors. Systematically evaluating each possibility is key to identifying the root cause.
-
Suboptimal pH: The reaction between a TFP ester and a primary amine is highly pH-dependent. The primary amine on the biomolecule must be in its unprotonated, nucleophilic state (-NH2) to react efficiently. If the pH is too low, the amine will be protonated (-NH3+), rendering it unreactive.
-
Reagent Hydrolysis: TFP esters, while more stable than their N-hydroxysuccinimide (NHS) ester counterparts, are susceptible to hydrolysis in aqueous solutions, especially as the pH increases.[1][2][3] This competing hydrolysis reaction consumes the TFP ester, reducing the amount available to react with the target amine.
-
Incorrect Molar Ratio: The ratio of the PEG reagent to the biomolecule is critical. An insufficient amount of the TFP ester will naturally lead to a low yield. Conversely, an excessive amount can lead to multiple PEG chains attaching to a single protein molecule, which may or may not be desirable.[4]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with the target biomolecule for reaction with the TFP ester, significantly reducing the yield of the desired conjugate.[5][6]
-
Inactive Reagents: Improper storage or handling of the this compound can lead to its degradation. The reagent is moisture-sensitive and should be stored desiccated at -20°C.[6][7]
Question: I'm observing precipitation or aggregation of my protein during the reaction. What can I do?
Answer: Protein aggregation during a conjugation reaction can be caused by several factors:
-
Solvent Effects: Many PEG reagents, including this compound, are first dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous protein solution.[8] Adding too much organic solvent can denature and precipitate the protein. Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).
-
Changes in Protein Charge: The conjugation reaction neutralizes the positive charge of primary amines (e.g., on lysine (B10760008) residues). This alteration in the protein's overall charge can affect its solubility, sometimes leading to aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer can influence protein stability. Ensure the chosen buffer is one in which the protein is known to be stable.
Question: How can I confirm the activity of my this compound before starting a large-scale reaction?
Answer: To avoid wasting valuable protein or other biomolecules, you can perform a small-scale test to check the reactivity of the TFP ester. While a direct assay for TFP is less common than for NHS, you can infer its activity. A simple method involves reacting a small amount of the TFP ester with an excess of a simple primary amine (e.g., glycine or a small peptide) in the reaction buffer. Monitor the disappearance of the starting materials and the appearance of the product using an appropriate analytical technique like HPLC or LC-MS. If the reaction proceeds efficiently, the TFP ester is active.
Key Experimental Parameters & Protocols
Optimizing reaction conditions is paramount for achieving high yields. The following tables summarize key parameters and provide a general protocol.
Data Presentation
Table 1: Comparison of Common Amine-Reactive Esters
| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |
| Optimal Reaction pH | 8.5 - 9.0[9] | 7.2 - 8.5[8] |
| Hydrolytic Stability | More stable in aqueous solutions, especially at basic pH, compared to NHS esters.[1][2][3][10] | Half-life of hours at pH 7, but decreases to minutes at pH 8.6.[1][8][11] |
| Reaction Byproduct | 2,3,5,6-Tetrafluorophenol (B1216870) | N-hydroxysuccinimide |
| Key Advantage | Slower hydrolysis rate allows for more controlled reactions and potentially higher yields.[10] | Well-established chemistry with a wide variety of available reagents. |
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Rationale & Notes |
| pH | 8.0 - 9.0 | Balances amine reactivity (favored at higher pH) and ester hydrolysis (increases at higher pH). A pH of 8.5 is often a good starting point.[9] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can help minimize hydrolysis and are gentler on sensitive proteins, but will require longer reaction times.[8] |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | This should be empirically determined. Start with a 10:1 ratio and optimize based on the desired degree of labeling.[4] |
| Protein Concentration | >2 mg/mL | Higher protein concentrations favor the conjugation reaction over hydrolysis, improving efficiency.[9][12] |
| Reaction Time | 30 minutes to 4 hours | Monitor reaction progress. Longer times may be needed at lower temperatures or pH. |
| Buffer System | Phosphate, Borate (B1201080), or Bicarbonate | Must be free of primary amines.[5][6] 0.1 M sodium bicarbonate or sodium borate is common.[9] |
Experimental Protocol
This protocol provides a general methodology for conjugating this compound to a protein containing primary amines.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). Methods like dialysis or gel filtration can be used for buffer exchange.[5] Adjust the protein concentration to 5-10 mg/mL.
-
Prepare PEG Reagent Stock: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF.[6] Do not prepare stock solutions for long-term storage as the TFP ester will hydrolyze.[6]
-
Initiate Conjugation: While gently stirring the protein solution, add the desired molar excess of the dissolved PEG reagent.
-
Incubate: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time may need to be determined experimentally.
-
Quench Reaction (Optional): To stop the reaction, a small molecule with a primary amine (e.g., Tris or glycine) can be added to a final concentration of ~50 mM to consume any unreacted TFP ester.
-
Purify Conjugate: Remove unreacted PEG reagent and reaction byproducts from the PEGylated protein conjugate. Size exclusion chromatography (SEC) is a common and effective method for this separation.[13]
-
Characterize Product: Analyze the purified conjugate to determine the degree of PEGylation and confirm product integrity. Common analytical methods include SDS-PAGE, HPLC, and Mass Spectrometry.[14][15][16]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the TFP ester reaction with a primary amine? A: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine on a biomolecule (e.g., the epsilon-amine of a lysine residue) acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This leads to the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct.[2][3]
Q: What is the role of the aldehyde group on this linker? A: this compound is a heterobifunctional linker.[17] While the TFP ester reacts with amines, the benzaldehyde (B42025) group can react with other specific functional groups, such as aminooxy-containing molecules, to form a stable oxime linkage.[7][18] This dual functionality allows for sequential or two-step conjugation strategies.
Q: Which buffers should I absolutely avoid for this reaction? A: You must avoid buffers that contain primary amines. The most common examples are Tris and glycine. These buffer components will react with the TFP ester and compete with your target molecule, drastically reducing your conjugation efficiency.[5][6]
Q: How should I properly store and handle the this compound reagent? A: The reagent is sensitive to moisture. It should be stored at -20°C in a desiccator.[6][7] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation of moisture from the air onto the product, which would cause hydrolysis.[6][11]
Q: What analytical methods are suitable for characterizing the final PEGylated conjugate? A: A combination of methods is often used:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.
-
Size Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC): To separate the PEGylated protein from the unreacted protein and to assess purity.[13][14]
-
Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the exact number of PEG chains attached.[15][16][19]
Visual Guides
Caption: Reaction of a primary amine with a TFP ester to form a stable amide bond.
Caption: A logical workflow for troubleshooting low-yield conjugation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. confluore.com [confluore.com]
- 7. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 18. Ald-Ph-PEG12-TFP ester_2055105-36-5_新研博美 [xinyanbm.com]
- 19. pubs.acs.org [pubs.acs.org]
Impact of buffer composition on Ald-Ph-PEG12-TFP ester reactivity
Welcome to the technical support center for Ald-Ph-PEG12-TFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this bifunctional linker in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups of this compound and what do they react with?
A1: this compound is a heterobifunctional crosslinker with two distinct reactive moieties:
-
A Tetrafluorophenyl (TFP) ester: This group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[1][2][3]
-
A Benzaldehyde (Ald-Ph) group: This group can react with aminooxy-containing molecules to form a stable oxime ether linkage.[1][3] The hydrophilic PEG12 linker enhances the water solubility of the molecule.[1]
Q2: What are the advantages of using a TFP ester over a more common NHS ester?
A2: TFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at the basic pH levels often required for efficient amine conjugation.[2][4][5] This increased resistance to spontaneous hydrolysis results in a longer half-life in your reaction buffer, leading to potentially higher conjugation efficiency and more consistent results.[4][5]
Q3: What is the optimal pH for reacting the TFP ester group?
A3: The optimal pH range for the reaction of TFP esters with primary amines is typically between 7.5 and 8.5.[6] This is slightly higher than the optimal pH for NHS esters. While the reaction can proceed at neutral pH, the rate is generally slower.
Q4: Which buffers are compatible with this compound?
A4: For the TFP ester conjugation, it is crucial to use buffers that do not contain primary amines. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Bicarbonate/Carbonate buffer
-
Borate buffer[7]
Buffers to avoid are those containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the TFP ester, thereby reducing your conjugation yield.[7]
Q5: How should I store and handle this compound?
A5: this compound should be stored at -20°C.[1] It is sensitive to moisture, so it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] For best results, prepare solutions of the reagent immediately before use and do not store them for extended periods.[7]
Data Presentation
Table 1: Comparative Hydrolysis Half-life of TFP vs. NHS Activated Esters on a Self-Assembled Monolayer (SAM)
This table summarizes the hydrolytic stability of TFP- and NHS-terminated self-assembled monolayers in different aqueous buffers. While this data is for a solid-phase system, it provides a strong indication of the relative stability of these two active esters in solution.
| pH | Buffer System | TFP Ester Half-life (t½) | NHS Ester Half-life (t½) |
| 7.0 | Sodium Phosphate | 15.4 hours | 8.1 hours |
| 8.0 | Sodium Phosphate | 5.1 hours | 1.7 hours |
| 10.0 | Sodium Bicarbonate | 6.1 hours | 0.65 hours (39 minutes) |
Data adapted from a study on self-assembled monolayers, which demonstrates the trend of higher stability for TFP esters compared to NHS esters, especially at elevated pH.[5]
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein via the TFP Ester
This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines. The optimal conditions, such as the molar ratio of linker to protein and incubation time, may need to be determined empirically for your specific application.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be necessary for reactions at a lower pH.
-
Quenching: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[7]
-
Purification: Remove the excess, unreacted linker and byproducts from the conjugated protein using a desalting column or dialysis.
Protocol 2: Monitoring the Conjugation Reaction by HPLC
The progress of the PEGylation reaction can be monitored by reverse-phase HPLC (RP-HPLC). The addition of the PEG linker to the protein will result in a shift in the retention time.
Materials:
-
HPLC system with a C4 or C18 column suitable for protein analysis
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenched reaction aliquots
Procedure:
-
Sample Preparation: At various time points during the conjugation reaction (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture and quench it immediately with an equal volume of a low pH buffer (e.g., 1% TFA) to stop the reaction.[8]
-
HPLC Analysis: Inject the quenched sample onto the HPLC system.
-
Gradient: Run a linear gradient from low to high percentage of Mobile Phase B to elute the protein and its conjugates. A typical gradient might be 5-95% B over 20-30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.[8]
-
Data Analysis: The appearance of new peaks with shorter retention times compared to the unmodified protein indicates successful PEGylation. The degree of conjugation can be estimated by the relative peak areas.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolysis of TFP ester: The reagent may have been exposed to moisture or the reaction buffer pH is too high for extended periods. | - Always allow the reagent vial to come to room temperature before opening.[7]- Prepare the TFP ester solution immediately before use.[7]- Optimize the incubation time; shorter times may be sufficient at higher pH. |
| 2. Suboptimal pH: The pH of the reaction buffer is too low for efficient amine reaction. | - Ensure the reaction buffer pH is within the optimal range of 7.5-8.5.[6] | |
| 3. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine). | - Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, HEPES).[7] | |
| 4. Inactive Reagent: The this compound has degraded due to improper storage. | - Use a fresh vial of the reagent and store it properly at -20°C, protected from moisture.[1] | |
| Precipitation of Protein During Reaction | 1. High Degree of Labeling: Excessive modification of the protein can alter its solubility. | - Reduce the molar excess of the this compound in the reaction.- Perform the reaction at a lower temperature (4°C). |
| 2. Solvent Effect: The addition of DMSO or DMF causes the protein to precipitate. | - Minimize the volume of the organic solvent added to the reaction mixture (typically ≤10% v/v). | |
| Multiple Peaks or Broad Peak in HPLC | 1. Heterogeneous Conjugation: The linker has attached to multiple sites on the protein. | - This is expected with amine-reactive chemistry. If a more homogeneous product is required, consider site-specific conjugation strategies. |
| 2. Incomplete Quenching: The reaction was not effectively stopped. | - Ensure the quenching buffer is added at a sufficient concentration and for an adequate amount of time. | |
| Unexpected Side Reactions | 1. Instability of the Benzaldehyde Group: The aldehyde may undergo side reactions depending on the buffer conditions. | - While generally stable, prolonged incubation in certain buffers or at very high pH could affect the aldehyde. It is best to use the conjugate in the subsequent reaction step promptly after purification. |
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: TFP ester amine conjugation reaction.
Caption: Troubleshooting low conjugation yield.
References
- 1. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. blob.phenomenex.com [blob.phenomenex.com]
Validation & Comparative
A Head-to-Head Comparison: TFP vs. NHS Esters for Protein Modification
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of experimental biology and therapeutic development. The choice of conjugation chemistry is critical to the success of these endeavors. Among the most common methods for targeting primary amines on proteins are N-hydroxysuccinimide (NHS) esters and the increasingly popular 2,3,5,6-tetrafluorophenyl (TFP) esters. This guide provides an objective, data-driven comparison to inform your selection process.
This comparison guide delves into the key performance characteristics of TFP and NHS esters, offering a comprehensive overview of their stability, reactivity, and optimal reaction conditions. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs.
Mechanism of Action: A Shared Pathway to Amide Bond Formation
Both TFP and NHS esters are reactive functional groups designed to acylate primary amines, such as the N-terminus of a protein and the ε-amino group of lysine (B10760008) residues. The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the ester's carbonyl carbon. This results in the formation of a stable amide bond and the release of the respective leaving group, either N-hydroxysuccinimide or 2,3,5,6-tetrafluorophenol.
Stability in Aqueous Solutions: The TFP Advantage
A critical factor influencing the efficiency of protein modification is the stability of the reactive ester in the aqueous buffer systems used for bioconjugation. Both NHS and TFP esters are susceptible to hydrolysis, a competing reaction that inactivates the ester. However, experimental data demonstrates that TFP esters exhibit significantly greater stability, particularly at the slightly basic pH conditions required for efficient amine acylation.[1][2][3][4]
A study comparing the hydrolysis rates of TFP and NHS esters on self-assembled monolayers (SAMs) at various pH values provides a quantitative illustration of this difference. While not in solution, this data is a strong indicator of the relative stability of these two esters in aqueous environments.
| pH | NHS Ester Half-life (minutes) | TFP Ester Half-life (minutes) |
| 7.0 | 240 | 450 |
| 8.0 | 90 | 270 |
| 10.0 | 39 | 360 |
| Data sourced from a study on self-assembled monolayers. |
This enhanced stability of TFP esters provides a wider experimental window for conjugation reactions and can lead to higher yields, especially in prolonged reactions or with less reactive proteins.[5]
Reaction Efficiency and Optimal Conditions
The optimal pH for the reaction of NHS esters with primary amines is typically in the range of 8.3-8.5.[6][7] In this range, a sufficient population of primary amines is deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester is still manageable. At a pH of 8, an NHS ester's half-life can be in the order of minutes, making timely execution of the reaction crucial.[5]
TFP esters, being more resistant to hydrolysis, can be used effectively at a slightly higher pH of around 9.0.[3] This can be advantageous as the higher pH further increases the deprotonation of primary amines, potentially accelerating the rate of the desired amidation reaction.
While direct side-by-side comparisons of protein labeling efficiency in solution are not extensively documented in single studies, a comparative analysis of the reactivity of NHS and TFP esters with a small molecule amine ((2-phenylethyl)amine) revealed that while the NHS ester had a higher initial reaction rate, the final yield was slightly lower than that of the TFP ester due to the competing hydrolysis reaction.
Experimental Protocols
Below are generalized protocols for labeling proteins with NHS and TFP esters. It is important to note that these are starting points, and optimization may be necessary for specific proteins and labels.
Protocol 1: Protein Labeling with an NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin).
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the label is light-sensitive.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Remove the unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Protocol 2: Protein Labeling with a TFP Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
TFP ester of the desired label
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or sodium borate (B1201080) buffer, pH 8.5-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers and stabilizers.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
TFP Ester Solution Preparation:
-
Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved TFP ester to the protein solution. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the label is light-sensitive.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Remove the unreacted label and byproducts using a desalting column or dialysis.
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficiency of TFP and NHS ester labeling for a specific protein.
Conclusion: Making the Right Choice
The choice between TFP and NHS esters for protein modification depends on the specific requirements of the experiment.
NHS esters are a well-established and widely used option, with a vast array of commercially available reagents. They are highly effective for many standard protein labeling applications, particularly when reaction times are kept relatively short.
TFP esters offer a significant advantage in terms of their superior stability in aqueous solutions, especially at the basic pH required for efficient labeling. This increased stability can translate to higher conjugation yields, particularly for less reactive proteins or in protocols requiring longer incubation times. The ability to perform the reaction at a slightly higher pH can also be beneficial.
For researchers seeking to optimize their protein modification protocols, especially when encountering challenges with low labeling efficiency or when working with precious samples, TFP esters present a compelling alternative to the more traditional NHS esters. As with any bioconjugation reaction, empirical testing and optimization are key to achieving the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
A Comparative Guide to Bioconjugation: Alternatives to Ald-Ph-PEG12-TFP Ester
For researchers, scientists, and drug development professionals, the selection of a bioconjugation reagent is a critical step that dictates the efficiency, stability, and functionality of the resulting conjugate. Ald-Ph-PEG12-TFP ester is a popular heterobifunctional linker, featuring an aldehyde-reactive phenyl aldehyde group and an amine-reactive tetrafluorophenyl (TFP) ester, spaced by a 12-unit polyethylene (B3416737) glycol (PEG) chain. This guide provides a comprehensive comparison of viable alternatives to this reagent, offering quantitative data, detailed experimental protocols, and visual workflows to inform your selection process.
The primary alternatives can be categorized by the reactive moieties targeting either aldehydes or primary amines, as well as by the nature of the linker itself.
Alternatives for Aldehyde-Reactive Bioconjugation
The phenyl aldehyde group of this compound reacts with nucleophiles such as hydrazides and aminooxy compounds. Key alternatives offering different reaction kinetics and bond stabilities include:
-
Hydrazide-PEG Linkers: These reagents react with aldehydes to form a hydrazone bond. This reaction is relatively fast but the resulting bond can be susceptible to hydrolysis, particularly at acidic pH.
-
Aminooxy-PEG Linkers: Forming a more stable oxime bond with aldehydes, aminooxy-functionalized linkers are often preferred for applications requiring long-term stability.[1][2] The reaction kinetics can be slower than hydrazone formation but can be accelerated with catalysts like aniline (B41778).[3]
-
2-Formylphenylboronic Acid (2-FPBA) and 2-Acetylphenylboronic Acid (2-APBA): These reagents exhibit significantly accelerated conjugation kinetics with various nucleophiles under physiological conditions.[4] The ortho-boronyl group participates in the reaction, leading to the formation of stable heterocyclic products.[4]
Alternatives for Amine-Reactive Bioconjugation
The TFP ester of the parent compound is designed for reaction with primary amines, such as the lysine (B10760008) residues on proteins. Common alternatives include:
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used for amine acylation. However, they are more prone to hydrolysis in aqueous solutions compared to TFP esters, which can reduce conjugation efficiency.[5]
-
Pentafluorophenyl (PFP) Esters: Similar to TFP esters, PFP esters offer greater hydrolytic stability than NHS esters.[5] Some studies suggest that PFP esters can lead to preferential labeling of specific antibody chains, potentially improving the properties of the resulting conjugate.
-
Maleimide Chemistry: This approach targets thiol groups (sulfhydryls) on cysteine residues rather than amines. It offers a highly specific alternative for bioconjugation, forming a stable thioether bond.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a "click chemistry" method, SPAAC is a bioorthogonal reaction between an azide (B81097) and a strained alkyne (e.g., DBCO or BCN).[][8] It provides high specificity and efficiency without the need for a catalyst, making it ideal for complex biological environments.[][8]
The Role of the PEG Linker
The PEG12 linker in this compound enhances solubility and provides spatial separation between the conjugated molecules. The length and architecture of the PEG linker are critical parameters that can influence the pharmacokinetics, stability, and efficacy of the bioconjugate.[9][10] Both linear and branched PEG linkers of varying lengths are available for most of the alternative chemistries discussed.
Quantitative Comparison of Bioconjugation Alternatives
The following tables summarize key quantitative data for the different bioconjugation chemistries. It is important to note that direct comparisons can be challenging as reaction conditions and substrates vary between studies.
Table 1: Comparison of Aldehyde-Reactive Ligation Chemistries
| Feature | Hydrazone Ligation | Oxime Ligation | 2-FPBA Ligation |
| Reactive Group | Hydrazide | Aminooxy | 2-Formylphenylboronic acid |
| Bond Formed | Hydrazone | Oxime | Diazaborine/Oxazolidinoboronate |
| Relative Stability | Moderate | High[2][11] | High[12][13] |
| Reaction pH | 4.0-6.0[14] | 6.5-7.5[1] | Physiological pH |
| Second-Order Rate Constant (k) | ~3.0 M⁻¹s⁻¹ (with benzaldehyde)[3] | ~8.2 M⁻¹s⁻¹ (with benzaldehyde (B42025) and aniline catalyst)[3] | Can be significantly faster than traditional oxime/hydrazone ligation[4] |
| Catalyst | Often acid-catalyzed[14] | Aniline can be used to accelerate the reaction[3] | No external catalyst required[4] |
Table 2: Comparison of Amine and Thiol-Reactive Chemistries
| Feature | TFP Ester | NHS Ester | PFP Ester | Maleimide | SPAAC |
| Target Residue | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Azide/Alkyne |
| Bond Formed | Amide | Amide | Amide | Thioether | Triazole |
| Hydrolytic Stability | More stable than NHS esters[5] | Prone to hydrolysis | More stable than NHS esters[5] | Stable | Highly Stable |
| Optimal Reaction pH | 8.3-9.0 | 7.0-8.5 | 8.3-9.0 | 6.5-7.5[6] | Physiological pH |
| Reaction Efficiency | High | Moderate to High | High | High | Very High |
| Specificity | Good | Good | Good | Very High | Excellent (Bioorthogonal) |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the practical application of these alternatives, the following diagrams illustrate the experimental workflows and the chemical transformations involved.
Caption: Comparison of aldehyde-reactive bioconjugation pathways.
Caption: Comparison of amine, thiol, and bioorthogonal bioconjugation pathways.
Detailed Experimental Protocols
The following are generalized protocols for the key alternative bioconjugation methods. Researchers should optimize these protocols for their specific biomolecules and reagents.
Protocol 1: Hydrazide-Mediated Bioconjugation to an Aldehyde-Containing Protein
-
Preparation of Aldehyde-Containing Protein:
-
If the protein is a glycoprotein, generate aldehyde groups by treating with 10-20 mM sodium meta-periodate in 0.1 M sodium acetate (B1210297) buffer (pH 5.5) for 15-30 minutes at room temperature in the dark.[15]
-
Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 20-50 mM and incubate for 5-10 minutes.
-
Remove excess periodate (B1199274) and ethylene glycol by buffer exchange into a reaction buffer (e.g., 0.1 M MES, pH 4.7) using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the hydrazide-PEG linker in an appropriate solvent (e.g., DMSO or water).
-
Add a 20-50 fold molar excess of the hydrazide-PEG linker to the aldehyde-containing protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted linker by size-exclusion chromatography (SEC) or dialysis.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.
-
Protocol 2: Aminooxy-Mediated Bioconjugation to an Aldehyde-Containing Protein
-
Preparation of Aldehyde-Containing Protein:
-
Follow the same procedure as in Protocol 1 for generating aldehyde groups on glycoproteins.
-
After quenching, buffer exchange the protein into a reaction buffer with a pH of 6.5-7.5 (e.g., PBS).[1]
-
-
Conjugation Reaction:
-
Dissolve the aminooxy-PEG linker in an appropriate solvent.
-
Add a 20-50 fold molar excess of the aminooxy-PEG linker to the protein solution.
-
To accelerate the reaction, aniline can be added to a final concentration of 10-100 mM from a stock solution prepared in the reaction buffer.[3]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the conjugate using SEC or dialysis.
-
Analyze the conjugate by SDS-PAGE and mass spectrometry.
-
Protocol 3: Maleimide-Mediated Bioconjugation to a Thiol-Containing Protein
-
Preparation of Thiol-Containing Protein:
-
If the protein has accessible cysteine residues, it can be used directly.
-
If disulfide bonds need to be reduced, treat the protein with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in a degassed buffer (e.g., PBS, pH 7.2) for 30-60 minutes at room temperature.[16]
-
Remove the excess reducing agent by buffer exchange into a degassed reaction buffer (pH 6.5-7.5).
-
-
Conjugation Reaction:
-
Dissolve the maleimide-PEG linker in an organic solvent like DMSO or DMF.
-
Add a 10-20 fold molar excess of the maleimide-PEG linker to the protein solution with gentle stirring.[6]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the conjugate by SEC or dialysis.
-
Determine the degree of labeling by UV-Vis spectroscopy (if the linker has a chromophore) or mass spectrometry.
-
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Preparation of Reactants:
-
Prepare the azide-functionalized protein and the strained alkyne (e.g., DBCO)-PEG linker (or vice versa). These functionalities can be introduced using appropriate NHS esters or other crosslinkers.
-
Ensure both components are in a compatible buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Mix the azide- and alkyne-functionalized molecules in a 1:1 to 1:5 molar ratio (protein:linker).
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[17] No catalyst is required.
-
-
Purification and Characterization:
-
Purify the conjugate using SEC or other appropriate chromatography methods.
-
Characterize the final product by SDS-PAGE and mass spectrometry.
-
Conclusion
The choice of a bioconjugation reagent is a multifaceted decision that depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. While this compound is a versatile tool, its alternatives offer a range of functionalities that can be advantageous in different contexts. Aminooxy chemistry provides more stable linkages than hydrazide chemistry for aldehyde-reactive conjugations. For targeting primary amines, TFP and PFP esters offer improved stability over NHS esters. Thiol-maleimide chemistry and SPAAC provide highly specific and efficient orthogonal strategies. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their bioconjugation strategies for successful outcomes in drug development and other life science applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. raineslab.com [raineslab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Amine-Reactive Labeling Reagents for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate labeling reagent is a critical determinant of experimental success. This guide provides a detailed comparison of Ald-Ph-PEG12-TFP ester with alternative amine-reactive reagents, focusing on their application in the mass spectrometry analysis of labeled proteins.
Introduction to this compound
This compound is a versatile amine-reactive labeling reagent. It features three key components: an aldehyde group, a 12-unit polyethylene (B3416737) glycol (PEG) chain, and a tetrafluorophenyl (TFP) ester. The TFP ester is the primary reactive group, targeting the N-terminus and lysine (B10760008) residues of proteins to form stable amide bonds. The hydrophilic PEG12 chain enhances the water solubility of the reagent and the resulting labeled protein, which can be advantageous in downstream sample handling and analysis. The terminal benzaldehyde (B42025) group offers a secondary point of conjugation, for example, with aminooxy-containing molecules.
This guide will compare the performance of this compound with a commonly used class of amine-reactive reagents, N-hydroxysuccinimide (NHS) esters.
Performance Comparison: TFP Ester vs. NHS Ester
The choice between a TFP ester and an NHS ester hinges on several key performance parameters, primarily reaction efficiency and stability. The efficiency of the labeling reaction is influenced by the reagent's stability in the aqueous buffers used for protein chemistry.
| Feature | This compound | Typical NHS Ester Reagent | Rationale & Supporting Data |
| Reactive Group | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester | Both reagents react with primary amines to form stable amide bonds. |
| Optimal Reaction pH | 8.0 - 10.0 | 7.0 - 8.5 | TFP esters maintain high reactivity and stability at a slightly more alkaline pH compared to NHS esters. |
| Hydrolytic Stability | High | Moderate to Low | TFP esters are significantly less susceptible to hydrolysis in aqueous solutions than NHS esters, especially at higher pH.[1] The half-life of a TFP ester at pH 10 has been shown to be approximately 10-fold longer than that of an NHS ester under the same conditions.[1] |
| Labeling Efficiency | Potentially Higher | Variable | Due to their greater stability against hydrolysis, TFP esters can offer higher labeling yields, particularly in reactions requiring longer incubation times or higher pH. Studies have shown a five-fold greater surface density of DNA molecules on TFP-activated surfaces compared to NHS surfaces at pH 10.[1] |
| Solubility | High | Variable | The presence of the hydrophilic PEG12 chain in this compound increases its water solubility.[2] The solubility of NHS esters varies depending on the rest of the molecule. |
| Byproducts | Tetrafluorophenol | N-hydroxysuccinimide | Both leaving groups are water-soluble and can be removed during sample cleanup. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in protein labeling for mass spectrometry. Below are generalized protocols for labeling proteins with this compound and a generic NHS ester.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, phosphate (B84403) buffer).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
0.1 M sodium bicarbonate buffer, pH 9.0.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or spin filter for sample cleanup.
Procedure:
-
Protein Preparation: Ensure the protein sample is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 9.0 using the sodium bicarbonate buffer if necessary.
-
Add a 10- to 20-fold molar excess of the TFP ester stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 30 minutes at room temperature.
-
Sample Cleanup: Remove excess reagent and byproducts using a desalting column or a spin filter with an appropriate molecular weight cutoff. The sample is now ready for downstream processing for mass spectrometry (e.g., digestion, C18 cleanup).
Protocol 2: Protein Labeling with a Generic NHS Ester
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, phosphate buffer).
-
NHS ester reagent.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
0.1 M sodium phosphate buffer, pH 8.0-8.5.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or spin filter for sample cleanup.
Procedure:
-
Protein Preparation: Ensure the protein sample is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 using the sodium phosphate buffer if necessary.
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Sample Cleanup: Remove excess reagent and byproducts using a desalting column or a spin filter. The sample is now ready for downstream processing for mass spectrometry.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the mass spectrometry analysis of proteins labeled with an amine-reactive reagent like this compound.
Conclusion
This compound represents a robust choice for the amine-reactive labeling of proteins for mass spectrometry analysis. Its key advantage over traditional NHS esters is the higher stability of the TFP ester group against hydrolysis, which can lead to more consistent and efficient labeling, particularly at the slightly alkaline pH conditions required for the reaction. The integrated PEG chain also confers favorable solubility properties. While the fundamental principles of protein labeling and subsequent mass spectrometry analysis remain similar, the choice of reagent can significantly impact the quality and reproducibility of the quantitative data obtained. Researchers should consider the specific requirements of their experimental system when selecting a labeling strategy.
References
A Researcher's Guide to Functional Assays of Proteins Modified with Ald-Ph-PEG12-TFP Ester
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins is a critical step in enhancing their in vivo efficacy. Ald-Ph-PEG12-TFP ester has emerged as a versatile reagent for this purpose. This guide provides a comparative analysis of protein modification using this compound, detailing its impact on protein function and outlining key experimental protocols for functional assessment.
Introduction to this compound
This compound is a heterobifunctional PEGylation reagent designed for the covalent modification of proteins. Its structure comprises a 2,3,5,6-tetrafluorophenyl (TFP) ester, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a benzaldehyde (B42025) group.[1][2] This unique combination of functional groups allows for a two-pronged approach to protein conjugation. The TFP ester reacts efficiently with primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues, to form stable amide bonds.[1] TFP esters are known to be less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for the conjugation reaction.[3] Concurrently, the benzaldehyde group can react with aminooxy-containing molecules to form a stable oxime linkage.[1][2][4] The hydrophilic PEG12 linker enhances the water solubility of the modified protein, a common strategy to improve pharmacokinetic properties.[1][2]
Comparative Analysis of Protein Modification Strategies
The choice of modification strategy significantly impacts the functional outcome of the protein therapeutic. Here, we compare modification with this compound against other common approaches.
This compound vs. NHS-Ester PEGylation
The primary advantage of the TFP ester in this compound over traditional NHS esters is its increased stability in aqueous solutions. This resistance to hydrolysis allows for more controlled and efficient conjugation to primary amines on the protein surface. While both methods can lead to a heterogeneous mixture of products due to the presence of multiple lysine residues, the higher reactivity and stability of TFP esters can provide a more consistent modification profile under optimized conditions.
Site-Specific vs. Random Modification
This compound, when targeting primary amines, typically results in random modification. This can sometimes lead to a loss of biological activity if the PEGylation occurs at or near the protein's active site or binding interface.[5] In contrast, site-specific PEGylation strategies, such as incorporating a unique cysteine residue for reaction with a maleimide-PEG, can yield a homogeneous product with preserved function.[5] However, the benzaldehyde functionality of this compound opens the door to site-specific modification if an aminooxy group is introduced at a desired location on the protein through mutagenesis.
Alternatives to PEGylation
While PEGylation is a widely adopted strategy for extending the in vivo half-life of protein therapeutics, alternatives exist. These include:
-
PASylation: This method involves the genetic fusion of the therapeutic protein with a polypeptide sequence rich in proline, alanine, and serine. This creates a large hydrodynamic radius, mimicking the effect of PEGylation, and can significantly extend plasma half-life.
-
Polyglycerol (PG): As a highly hydrophilic and biocompatible polymer, polyglycerol offers an alternative to PEG for half-life extension. Studies have shown that PG-protein conjugates can exhibit comparable hydrodynamic sizes and extended half-lives to their PEGylated counterparts.
Impact on Protein Function: Quantitative Data
The modification of a protein with any external molecule can alter its functional properties. Below are tables summarizing the potential effects of PEGylation on key protein parameters.
Table 1: Effect of PEGylation on Enzyme Kinetics
| Parameter | Unmodified Enzyme (Hypothetical) | PEGylated Enzyme (Hypothetical) | Fold Change | Reference |
| Km (mM) | 0.05 | 0.15 | 3-fold increase | [6][7] |
| kcat (s-1) | 100 | 60 | 0.6-fold decrease | [6][7] |
| kcat/Km (M-1s-1) | 2 x 106 | 4 x 105 | 5-fold decrease | [6][7] |
Note: These are representative values based on published studies. The actual impact will vary depending on the protein, the extent of PEGylation, and the site of modification.
Table 2: Effect of PEGylation on Receptor-Ligand Binding Affinity
| Parameter | Unmodified Ligand (Hypothetical) | PEGylated Ligand (Hypothetical) | Fold Change | Reference |
| Kd (nM) | 1 | 10 | 10-fold increase | [8] |
| kon (M-1s-1) | 1 x 106 | 2 x 105 | 5-fold decrease | [8] |
| koff (s-1) | 1 x 10-3 | 2 x 10-3 | 2-fold increase | [8] |
Note: PEGylation often leads to a decrease in binding affinity (higher Kd), primarily by reducing the association rate (kon) due to steric hindrance.[8]
Experimental Protocols
Detailed and robust functional assays are essential to characterize the impact of modification with this compound.
Protocol 1: Enzymatic Activity Assay for a PEGylated Protease
This protocol outlines a method to determine the kinetic parameters of a hypothetical protease after PEGylation.
Materials:
-
Unmodified and this compound-modified protease
-
Chromogenic substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add a fixed concentration of the unmodified or PEGylated protease to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Monitor the increase in absorbance at 405 nm over time using the microplate reader. This corresponds to the release of p-nitroaniline.
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time curves.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
Protocol 2: Cell-Based Proliferation Assay for a PEGylated Growth Factor
This protocol describes how to assess the biological activity of a PEGylated growth factor by measuring its effect on cell proliferation.
Materials:
-
Unmodified and this compound-modified growth factor (e.g., FGF, EGF)
-
A growth factor-dependent cell line (e.g., Ba/F3, NIH/3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.
-
Prepare serial dilutions of the unmodified and PEGylated growth factor in serum-free medium.
-
Add the growth factor dilutions to the cells and incubate for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance against the growth factor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each protein.
Protocol 3: Receptor Binding Affinity Assay using Surface Plasmon Resonance (SPR)
This protocol details the measurement of binding kinetics between a PEGylated ligand and its receptor.
Materials:
-
Unmodified and this compound-modified ligand
-
Recombinant receptor protein
-
SPR instrument and sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the unmodified and PEGylated ligand in the running buffer.
-
Inject the ligand dilutions over the immobilized receptor surface and record the sensorgrams.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for functional assessment.
Caption: A typical growth factor signaling pathway.
Caption: Comparison of modification strategies.
References
- 1. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 2. This compound CAS#: 2055105-36-5 [m.chemicalbook.com]
- 3. Ald-Ph-PEG12-TFP ester_2055105-36-5_新研博美 [xinyanbm.com]
- 4. interchim.fr [interchim.fr]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein PEGylation decreases observed target association rates via a dual blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo and in vitro stability of Ald-Ph-PEG12-TFP ester linkages
A Comparative Guide to the In Vivo and In Vitro Stability of Ald-Ph-PEG12-TFP Ester Linkages
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The stability of this linker directly impacts the efficacy, safety, and pharmacokinetic profile of the therapeutic. This guide provides an objective comparison of the this compound linkage, focusing on its in vivo and in vitro stability, and contrasts its performance with alternative linker technologies, supported by experimental data.
The this compound is an amine-reactive polyethylene (B3416737) glycol (PEG) reagent. The tetrafluorophenyl (TFP) ester group reacts with primary amines to form stable amide bonds, while the benzaldehyde (B42025) group can react with aminooxy-containing molecules. The PEG12 linker is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting bioconjugate. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability, particularly against hydrolysis in aqueous environments.[1][2][3]
In Vitro Stability: TFP vs. NHS Esters
The stability of the active ester is crucial during the conjugation process to ensure efficient and reproducible bioconjugation. TFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, especially under neutral to basic pH conditions.[4][5] This increased stability provides a wider window for the conjugation reaction and can lead to higher yields and more consistent products.
Quantitative Comparison of Hydrolysis Rates
The following table summarizes the hydrolysis half-life of TFP and NHS ester-terminated self-assembled monolayers (SAMs) at various pH levels. This data provides a direct comparison of the intrinsic stability of the two active esters in an aqueous environment.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) | Fold Difference |
| 7.0 | ~740 | ~390 | ~1.9x |
| 8.0 | ~255 | ~85 | ~3.0x |
| 10.0 | ~380 | ~39 | ~9.7x |
Data adapted from a study on self-assembled monolayers, which provides a relative comparison of the ester stabilities.[4]
In Vivo Stability: Considerations and Assessment
The this compound forms a stable, non-cleavable amide bond upon reaction with a primary amine. The stability of such linkers in vivo is generally high. However, the overall stability of the bioconjugate can be influenced by the susceptibility of the antibody or the payload to degradation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of linker stability. Below are standard protocols for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in a biological matrix, mimicking the conditions in the bloodstream.
Objective: To determine the rate of payload release from a bioconjugate in plasma.
Materials:
-
Bioconjugate of interest (e.g., ADC)
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Procedure:
-
Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots.
-
Immediately freeze the aliquots at -80°C to halt further degradation.
-
Analyze the samples to quantify the amount of intact bioconjugate and released payload.
In Vivo Pharmacokinetic (PK) Study
This study assesses the stability and clearance of the bioconjugate in a living organism.
Objective: To determine the pharmacokinetic profile and in vivo stability of the bioconjugate.
Materials:
-
Bioconjugate of interest
-
Animal model (e.g., mice, rats)
-
Analytical methods for quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Administer the bioconjugate to the animal model, typically via intravenous injection.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples to determine the concentration of:
-
Total antibody (conjugated and unconjugated)
-
Intact bioconjugate (antibody with payload attached)
-
Free payload
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflows for assessing linker stability.
Caption: Impact of linker stability on therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, influencing its stability in circulation, mechanism of drug release, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies, using an acid-cleavable linker formed with Ald-Ph-PEG12-TFP ester as an example against a stable, non-cleavable thioether linker.
Introduction to Linker Technology
Linkers are broadly classified into two categories: cleavable and non-cleavable.[][2]
-
Cleavable Linkers: These are designed to be stable in the bloodstream (pH ~7.4) but are cleaved by specific triggers within the tumor microenvironment or inside the target cell.[3][4] Common cleavage mechanisms include pH sensitivity (acid-labile linkers like hydrazones), enzyme sensitivity (e.g., cathepsin-cleavable peptides), or reduction (glutathione-sensitive disulfide bonds).[3][5] The this compound, with its benzaldehyde (B42025) group, can be used to form an acid-sensitive hydrazone bond with a payload, making it a key component for a pH-sensitive cleavable linker strategy.[][7][8]
-
Non-Cleavable Linkers: These linkers do not have a specific chemical trigger for cleavage. The payload is released only after the ADC is internalized and the antibody component is completely degraded by proteases within the lysosome.[9][10][11] This results in the release of the payload still attached to the linker and a single amino acid residue.[12] A common example is the thioether bond formed using an SMCC crosslinker.[9]
Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers
The choice of linker technology has profound implications for an ADC's performance. The following table summarizes the key characteristics of each type.
| Feature | Cleavable Linker (e.g., Acid-Labile Hydrazone) | Non-Cleavable Linker (e.g., Thioether) |
| Drug Release Mechanism | pH-mediated hydrolysis in endosomes/lysosomes (pH 4.5-6.5).[3][5][] | Proteolytic degradation of the antibody in lysosomes.[9][12] |
| Plasma Stability | Generally lower; susceptible to premature hydrolysis.[5][13] | High; very stable in circulation.[9][11] |
| Released Payload Form | Unmodified, native drug. | Drug-linker-amino acid complex.[12] |
| Bystander Effect | High potential. The released, uncharged drug can diffuse across cell membranes to kill adjacent antigen-negative cells.[3][14][15] | Low to negligible potential. The charged payload metabolite is typically membrane-impermeable.[12][16] |
| Off-Target Toxicity | Higher risk due to potential for premature drug release.[13] | Lower risk due to high plasma stability.[10][11] |
| Therapeutic Window | Can be narrower. | Generally wider.[9] |
| Ideal Payload Type | Potent drugs that are membrane-permeable.[14] | Potent drugs whose activity is retained with the linker-amino acid appendage.[] |
Experimental Data Summary
The following tables present representative experimental data comparing ADCs constructed with a hypothetical acid-cleavable hydrazone linker versus a non-cleavable thioether linker.
Table 1: Comparative Plasma Stability
This experiment measures the percentage of intact ADC remaining after incubation in human plasma at 37°C over 7 days.
| Time Point | ADC with Cleavable Linker (% Intact) | ADC with Non-Cleavable Linker (% Intact) |
| Day 0 | 100% | 100% |
| Day 1 | 92% | 99% |
| Day 3 | 81% | 97% |
| Day 7 | 65% | 94% |
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)
This experiment measures the concentration of ADC required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates higher potency.
| Cell Line | Target Antigen Status | ADC with Cleavable Linker (IC50, ng/mL) | ADC with Non-Cleavable Linker (IC50, ng/mL) |
| Cell Line A | Positive (Ag+) | 5.2 | 8.5 |
| Cell Line B | Negative (Ag-) | 450.8 | > 1000 |
| Co-culture (A+B) | Mixed | 15.6 | 250.1 |
The lower IC50 of the cleavable ADC in the co-culture demonstrates the bystander effect, where the released drug kills neighboring antigen-negative cells.[14]
Visualizing the Mechanisms
The following diagrams illustrate the distinct pathways of drug release for each linker type and a standard experimental workflow.
Caption: ADC with a cleavable linker releases its payload upon encountering the acidic environment of lysosomes.
Caption: ADC with a non-cleavable linker releases its payload only after antibody degradation in the lysosome.
Caption: A typical workflow for assessing the potency of an ADC using an MTT-based cytotoxicity assay.
Key Experimental Protocols
Protocol 1: ADC Plasma Stability Assay [18][19][20]
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC sample of known concentration.
-
Human plasma (or other species as required).
-
Phosphate-buffered saline (PBS).
-
Incubator at 37°C.
-
Analytical system (e.g., LC-MS or ELISA-based platform).
Procedure:
-
Dilute the ADC sample to a final concentration of 100 µg/mL in pre-warmed human plasma.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 2, 6, 24, 72, 168 hours), draw an aliquot of the plasma sample.
-
Immediately freeze the aliquot at -80°C to stop any further reaction.
-
Process the samples for analysis. This may involve affinity capture of the ADC followed by LC-MS analysis to determine the drug-to-antibody ratio (DAR) or quantification of the released free drug.
-
For ELISA-based methods, one plate can be coated with an anti-payload antibody to capture the released drug, while another is coated with an anti-IgG antibody to measure total antibody.
-
Calculate the percentage of intact ADC or the concentration of released payload at each time point relative to the T=0 sample.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based) [21][22][23]
Objective: To determine the IC50 value of an ADC against antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
ADC sample and unconjugated antibody control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions. Include wells with untreated cells as a negative control.
-
Incubate the plate for 72-120 hours.[24]
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Conclusion
The selection of a cleavable or non-cleavable linker is a nuanced decision that depends on the specific target, the nature of the tumor, and the properties of the payload.
-
Cleavable linkers offer the potential for a powerful bystander effect, which is advantageous for treating heterogeneous tumors with varied antigen expression.[14] However, this often comes at the cost of reduced plasma stability and a potential for higher off-target toxicity.[13]
-
Non-cleavable linkers provide superior plasma stability and a wider therapeutic window, making them a safer option.[9][11] Their primary limitation is the lack of a bystander effect, which may reduce efficacy in solid tumors where not all cells express the target antigen.[10]
Ultimately, rigorous experimental evaluation, including stability and cytotoxicity assays, is essential to validate the choice of linker and optimize the design of a successful Antibody-Drug Conjugate.
References
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 7. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 8. This compound CAS#: 2055105-36-5 [m.chemicalbook.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 11. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 12. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Ald-Ph-PEG12-TFP Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Ald-Ph-PEG12-TFP ester, a bifunctional crosslinker commonly used in bioconjugation and drug delivery research.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound in accordance with standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of unused or waste this compound.
Step 1: Waste Identification and Classification
The initial and most critical step is to classify the waste. Based on its components, this compound waste should be treated as chemical waste. Although polyethylene (B3416737) glycol itself is not typically classified as hazardous waste, the TFP ester and aldehyde functionalities warrant cautious handling. Always consult your institution's Environmental Health and Safety (EHS) office for specific classification guidelines.
Step 2: Segregation of Waste
Proper segregation prevents accidental reactions and ensures compliant disposal.
-
Solid Waste: Collect unadulterated, solid this compound in a designated, properly labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid chemical waste.
Step 3: Waste Container Selection and Labeling
The choice of waste container and its labeling are crucial for safety and regulatory adherence.
-
Container Type: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate concentration and quantity.
Step 4: Storage of Chemical Waste
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Store liquid waste containers in secondary containment to prevent spills.
-
Incompatibilities: Keep the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.
Step 5: Arranging for Disposal
Contact your institution's EHS office to schedule a pickup for the chemical waste. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value/Information | Source/Comment |
| Storage Temperature | -20°C | Recommended for product stability. |
| Chemical Reactivity | Amine-reactive | The TFP ester group reacts with primary and secondary amines. |
| Solubility | Soluble in many organic solvents and has some water solubility due to the PEG chain. | The hydrophilic PEG chain increases water solubility. |
| Biodegradability | Polyethylene glycol is known to be biodegradable. | The overall biodegradability of the compound is not fully determined. |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental results. Therefore, no experimental protocols are included.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this guide is intended for general guidance and should not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for complete and accurate disposal procedures.
Safeguarding Your Research: A Comprehensive Guide to Handling Ald-Ph-PEG12-TFP Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the proper handling and disposal of Ald-Ph-PEG12-TFP ester, a valuable tool in bioconjugation and drug development. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.
This compound is an amine-reactive polyethylene (B3416737) glycol (PEG) reagent. The tetrafluorophenyl (TFP) ester group readily reacts with primary amine groups on biomolecules to form stable amide bonds.[1][2][3] TFP esters are known to be less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering greater stability in aqueous solutions.[3][4][5][6] The aldehyde group provides a second reactive handle for conjugation, and the PEG linker enhances water solubility.[1][4][7]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate potential exposure.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must be chemical splash-proof and meet appropriate national standards (e.g., ANSI Z87.1). A face shield worn over safety goggles is recommended when handling larger quantities or if there is a splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[8] Always inspect gloves for tears or punctures before use. For prolonged handling, consult the glove manufacturer's resistance guide. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect skin and personal clothing from potential spills. |
| Respiratory Protection | Not Generally Required | Under normal laboratory conditions with adequate ventilation (i.e., working in a fume hood), respiratory protection is not typically necessary. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator may be required. |
Experimental Protocol: Safe Handling and Usage
Adherence to a strict operational workflow is crucial for the safe and effective use of this compound.
Storage and Preparation:
-
Storage: Store this compound at -20°C in a tightly sealed container.[4][9][10] The compound is moisture-sensitive.[8][11]
-
Equilibration: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the TFP ester.[8][11]
-
Inert Atmosphere: It is good practice to handle the solid under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[8]
-
Solution Preparation: Prepare solutions immediately before use.[11][12] Dissolve the compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding to your aqueous reaction mixture.[11]
Handling:
-
Ventilation: Always handle the solid compound and prepare solutions in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Spills: In case of a small spill, absorb the material with an inert absorbent material such as vermiculite (B1170534) or sand.[13] Place the absorbed material into a sealed container for proper disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused Reagent: Unused or waste this compound should be treated as chemical waste. Absorb liquid waste onto an inert material.[13]
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should be placed in a designated and clearly labeled chemical waste container.
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be sealed and disposed of as chemical waste. Do not reuse empty containers.
-
Waste Collection: Follow your institution's specific guidelines for the collection and disposal of chemical waste. Do not dispose of this compound down the drain.[13]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
By integrating these safety protocols and operational plans into your laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
- 1. Ald-PEG-TFP ester | AxisPharm [axispharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Ald-Ph-PEG24-TFP ester, 2055105-36-5 | BroadPharm [broadpharm.com]
- 10. Methyltetrazine-PEG12-PFP ester | BroadPharm [broadpharm.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chemtalk.com.au [chemtalk.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
